6-Bromo-4-methyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPFDGDDONIZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646467 | |
| Record name | 6-Bromo-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-51-4 | |
| Record name | 6-Bromo-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Bromo-4-methyl-1H-indole (CAS No. 885520-51-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-methyl-1H-indole is a substituted indole derivative that holds potential as a key building block in the synthesis of pharmacologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a bromine atom and a methyl group on the indole ring offers opportunities for further chemical modifications and can significantly influence the biological activity of the resulting compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, potential synthetic routes, and prospective applications in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues and general indole chemistry to provide a foundational resource for researchers.
Chemical and Physical Properties
This compound is a solid at room temperature. Its chemical structure combines the aromaticity of the indole ring with the reactivity conferred by the bromine substituent and the steric and electronic effects of the methyl group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885520-51-4 | [1] |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point (Predicted) | 328.8 ± 22.0 °C | [1] |
| Density (Predicted) | 1.563 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 16.43 ± 0.30 | [1] |
| LogP (Predicted) | 3.238 | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [1] |
Synthesis and Manufacturing
Proposed Synthetic Workflow: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes. For this compound, the synthesis would likely commence from 5-bromo-3-methyl-2-nitrotoluene.
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Enamine Formation: 5-Bromo-3-methyl-2-nitrotoluene would be reacted with dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine such as pyrrolidine. The reaction mixture is typically heated to facilitate the condensation and formation of the intermediate enamine.
-
Reductive Cyclization: The resulting enamine, without the need for purification, would then be subjected to reductive cyclization. Common reducing agents for this step include catalytic hydrogenation (e.g., using palladium on carbon), iron in acetic acid, or sodium dithionite. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.
-
Purification: The final product, this compound, would be purified using standard techniques such as column chromatography.
Alternative Synthetic Workflow: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To synthesize this compound, (3-bromo-5-methylphenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde would be required.
Caption: Proposed Fischer indole synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Hydrazone Formation: (3-Bromo-5-methylphenyl)hydrazine is condensed with acetaldehyde to form the corresponding hydrazone. This reaction is typically carried out in a suitable solvent like ethanol.
-
Cyclization: The formed hydrazone is then treated with an acid catalyst, such as zinc chloride, polyphosphoric acid (PPA), or a Brønsted acid, and heated. This induces a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.
-
Purification: The crude product would be purified by crystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a cornerstone in the development of therapeutics for a wide range of diseases. The presence of a bromine atom on the indole ring of this compound makes it a valuable intermediate for introducing further structural diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination). This allows for the synthesis of complex molecules with tailored biological activities.
Potential as a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature an indole core, which can mimic the adenine region of ATP and bind to the hinge region of the kinase active site. The 6-bromo substituent can be exploited to introduce larger aromatic or heteroaromatic groups that can interact with other regions of the ATP-binding pocket, potentially leading to increased potency and selectivity. Derivatives of related bromo-indazole compounds have been investigated as inhibitors of VEGFR-2 kinase, a key target in angiogenesis.[3]
Caption: Logical workflow for the development of kinase inhibitors.
Application in Anticancer Drug Development
Indole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis. Patents have been filed for substituted indole derivatives as MCL-1 inhibitors, which is a key anti-apoptotic protein often overexpressed in cancers.[4] Furthermore, compounds that inhibit the interaction between acetylated histones and bromodomain-containing proteins are being explored as anticancer agents, and indole-based structures could be investigated for this purpose.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A generalized protocol to screen this compound or its derivatives against a panel of kinases would involve:
-
Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure:
-
A solution of the test compound (e.g., this compound derivative) at various concentrations is pre-incubated with the kinase in a buffer solution.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.
-
-
Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the kinase activity) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound is a chemical entity with considerable potential for applications in medicinal chemistry and drug discovery. Its structure provides a versatile platform for the synthesis of more complex molecules, particularly in the pursuit of novel kinase inhibitors and anticancer agents. While specific biological data and detailed synthetic protocols for this exact compound are not extensively documented in the public domain, this guide provides a solid foundation for researchers by outlining potential synthetic strategies and highlighting promising areas of therapeutic investigation based on the broader understanding of indole chemistry and pharmacology. Further research is warranted to fully elucidate the synthetic and biological profile of this compound and its derivatives.
References
- 1. lookchem.com [lookchem.com]
- 2. WO2009084693A1 - Antitumor agent - Google Patents [patents.google.com]
- 3. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 4. WO2017152076A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Bromo-4-methyl-1H-indole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, compiling available data, outlining standard experimental protocols for property determination, and providing a logical workflow for its characterization.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that a significant portion of the available data is derived from computational predictions and awaits experimental verification.
| Property | Value | Data Type | Source |
| Molecular Formula | C₉H₈BrN | [1][2] | |
| Molecular Weight | 210.07 g/mol | [1][2] | |
| CAS Number | 885520-51-4 | [1][2] | |
| Appearance | White to off-white solid | Experimental | [3] |
| Boiling Point | 328.8 ± 22.0 °C | Predicted | [1][3] |
| Density | 1.563 ± 0.06 g/cm³ | Predicted | [1][3] |
| pKa | 16.43 ± 0.30 | Predicted | [1][3] |
| LogP | 3.23880 | Predicted | [1] |
| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [1][3] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are crucial for verifying predicted data and for use in further research. Below are standard methodologies for key experiments.
1. Determination of Melting Point (Capillary Method)
-
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
2. Determination of Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the saturation concentration of the compound in water at a specific temperature.
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Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker, centrifuge, spectrophotometer or HPLC.
-
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is sealed and placed in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully removed.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) against a standard curve.
-
3. Determination of Partition Coefficient (LogP)
-
Objective: To determine the ratio of the concentration of the compound in a mixture of two immiscible phases, typically octanol and water, at equilibrium.
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Apparatus: Separatory funnel, analytical balance, flasks, centrifuge, analytical instrument (HPLC or GC).
-
Procedure:
-
A known amount of this compound is dissolved in a known volume of either water-saturated octanol or octanol-saturated water.
-
The solution is placed in a separatory funnel with an equal volume of the other immiscible solvent.
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The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate completely.
-
The two phases are carefully separated.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique.
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
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Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Biological Context and Potential Applications
Indole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous therapeutic agents and biologically active molecules.[4][5] The indole nucleus is a common feature in molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[4]
While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation. The presence of a bromine atom can influence the lipophilicity and metabolic stability of the molecule, potentially enhancing its biological activity. For instance, other bromo-indole derivatives have been investigated for their anticancer and antimicrobial effects.[6] The di(6-Br-1H-indol-3-yl)methyl group, a related structural feature, has been found in a natural product exhibiting strong antimicrobial activity against Staphylococcus aureus.[7]
Given the versatile nature of the indole scaffold, this compound represents a valuable building block for the synthesis of more complex molecules in drug discovery programs and a candidate for biological screening in various assays. Its well-defined structure and the potential for further functionalization make it an attractive compound for researchers in medicinal chemistry.
References
- 1. 1H-Indole, 6-bromo-4-methyl-|lookchem [lookchem.com]
- 2. 885520-51-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. 1H-Indole, 6-broMo-4-Methyl- CAS#: 885520-51-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical Importance of Indoles | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-methyl-1H-indole
This technical guide provides a comprehensive overview of plausible synthetic pathways for 6-bromo-4-methyl-1H-indole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the absence of a directly published, step-by-step synthesis for this specific molecule, this document outlines two logical and well-established synthetic routes: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The methodologies presented are extrapolated from established protocols for analogous substituted indoles.
I. Leimgruber-Batcho Indole Synthesis Pathway
The Leimgruber-Batcho indole synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes.[1] This pathway involves the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole.[2][3] For the synthesis of this compound, a key starting material is 2-bromo-4-methyl-6-nitrotoluene.
Logical Flow of the Leimgruber-Batcho Synthesis:
Caption: Leimgruber-Batcho Synthesis Pathway for this compound.
Experimental Protocols:
Step 1: Synthesis of 2-bromo-4-methyl-6-nitrophenol A solution of 4-methyl-2-nitrophenol in glacial acetic acid is treated dropwise with a solution of bromine in acetic acid at room temperature. The reaction mixture is stirred for several hours and then warmed to facilitate the removal of excess bromine. The product is precipitated by the addition of water and purified by recrystallization.
Step 2: Synthesis of 2-bromo-4-methyl-6-nitroaniline This step can be achieved through various amination procedures. One common method involves the conversion of the phenol to an aryl ether, followed by nucleophilic aromatic substitution with ammonia or an ammonia equivalent.
Step 3: Synthesis of 2-bromo-4-methyl-6-nitrotoluene (Sandmeyer-type Reaction) The 2-bromo-4-methyl-6-nitroaniline is diazotized using sodium nitrite in a strong acid, followed by a Sandmeyer-type reaction to replace the diazonium group with a hydrogen atom, yielding the target o-nitrotoluene derivative.
Step 4: Formation of the Enamine Intermediate A solution of the 2-bromo-4-methyl-6-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent like DMF is heated.[1] The reaction progress is monitored by TLC until the starting material is consumed. The resulting enamine is often an intensely colored compound and may be used directly in the next step without isolation.[1]
Step 5: Reductive Cyclization to this compound The crude enamine intermediate is subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine or catalytic hydrogenation using palladium on carbon (Pd/C).[1] After the reduction and cyclization are complete, the reaction mixture is worked up by filtering the catalyst and removing the solvent. The crude product is then purified by column chromatography.
Quantitative Data (Hypothetical based on similar syntheses):
| Step | Reactants | Reagents and Conditions | Yield (%) |
| 1. Bromination | 4-methyl-2-nitrophenol, Bromine | Acetic acid, 20°C, 4h | 85-95 |
| 2. Amination | 2-bromo-4-methyl-6-nitrophenol | (Multi-step process) | 60-70 |
| 3. Sandmeyer Reaction | 2-bromo-4-methyl-6-nitroaniline | NaNO2, H3PO2 | 50-60 |
| 4. Enamine Formation | 2-bromo-4-methyl-6-nitrotoluene, DMF-DMA | Pyrrolidine, DMF, heat | 90-98 |
| 5. Reductive Cyclization | Enamine Intermediate | Raney Ni, Hydrazine or H2, Pd/C | 70-85 |
II. Fischer Indole Synthesis Pathway
The Fischer indole synthesis is a classic method for constructing the indole ring system by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] For the synthesis of this compound, a suitable starting material is (3-bromo-5-methylphenyl)hydrazine.
Logical Flow of the Fischer Indole Synthesis:
Caption: Fischer Indole Synthesis Pathway for this compound.
Experimental Protocols:
Step 1: Synthesis of 3-bromo-5-methylaniline This starting material is commercially available but can also be synthesized. A common route involves the bromination of m-toluidine, which may require protection of the amino group to direct the bromination to the desired position, followed by deprotection.
Step 2: Synthesis of (3-bromo-5-methylphenyl)hydrazine 3-bromo-5-methylaniline is dissolved in hydrochloric acid and cooled. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The resulting solution is then treated with a reducing agent, such as stannous chloride (SnCl2) in concentrated hydrochloric acid, to yield the corresponding phenylhydrazine hydrochloride.
Step 3: Formation of the Phenylhydrazone The (3-bromo-5-methylphenyl)hydrazine hydrochloride is condensed with a suitable carbonyl compound, such as acetaldehyde or an acetaldehyde equivalent, in a solvent like ethanol or acetic acid. This reaction typically proceeds at room temperature or with gentle heating to form the phenylhydrazone intermediate.[4]
Step 4: Acid-catalyzed Cyclization to this compound The phenylhydrazone is treated with a strong acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, and heated.[5] The reaction mixture is refluxed until the cyclization is complete, as monitored by TLC. The reaction is then cooled, neutralized, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.
Quantitative Data (Hypothetical based on similar syntheses):
| Step | Reactants | Reagents and Conditions | Yield (%) |
| 1. Diazotization | 3-bromo-5-methylaniline | NaNO2, HCl, 0-5°C | >95 |
| 2. Reduction | Diazonium Salt | SnCl2, HCl | 70-85 |
| 3. Phenylhydrazone Formation | (3-bromo-5-methylphenyl)hydrazine, Acetaldehyde | Ethanol, room temp | 80-90 |
| 4. Cyclization | Phenylhydrazone Intermediate | H2SO4 or PPA, heat | 60-75 |
Disclaimer: The experimental protocols and quantitative data provided are based on general procedures for the specified reaction types and may require optimization for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 6-Bromo-4-methyl-1H-indole. Due to the limited availability of direct experimental crystallographic data for this specific molecule, this guide integrates theoretical modeling, spectroscopic data from related compounds, and established experimental protocols to offer a robust predictive analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a foundational understanding of this substituted indole.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. Substitution on the indole ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its pharmacological activity. This compound is a halogenated and alkylated indole derivative with potential applications as a building block in the synthesis of novel therapeutic agents. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for rational drug design and the development of structure-activity relationships (SAR).
This guide will first discuss the predicted molecular structure and conformation based on computational modeling and analysis of related crystal structures. Subsequently, it will present predicted spectroscopic data and detailed experimental protocols for the synthesis and structural characterization of this compound.
Molecular Structure and Conformation
In the absence of a definitive single-crystal X-ray diffraction study for this compound, its molecular structure and conformation are predicted based on the known planarity of the indole ring system and computational analysis.
Predicted Molecular Geometry
The core of this compound is the bicyclic indole ring system, which is known to be essentially planar. The fusion of the benzene and pyrrole rings results in a rigid structure. The bromine atom at the 6-position and the methyl group at the 4-position are expected to lie in the plane of the indole ring.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 0 |
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation of the methyl group. However, due to the low rotational barrier of a methyl group, it is expected to rotate freely at room temperature. The overall conformation of the molecule is therefore largely dictated by the planar indole core. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide more precise information on bond lengths, angles, and the minimal energy conformation.
Spectroscopic Properties (Predicted)
Spectroscopic techniques are essential for the structural elucidation of organic molecules. Based on data from similar substituted indoles, the following spectroscopic characteristics are predicted for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~8.1 | br s |
| H2 | ~7.2 | t |
| H3 | ~6.5 | t |
| H5 | ~7.3 | s |
| H7 | ~7.5 | s |
| CH₃ | ~2.4 | s |
Note: Predicted shifts are relative to TMS in CDCl₃ and are based on known substituent effects on the indole ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~124 |
| C3 | ~102 |
| C3a | ~129 |
| C4 | ~130 |
| C5 | ~122 |
| C6 | ~115 |
| C7 | ~114 |
| C7a | ~136 |
| CH₃ | ~16 |
Note: Predicted shifts are relative to TMS in CDCl₃.
Experimental Protocols
The following sections detail the methodologies for the synthesis and structural characterization of this compound.
Synthesis
A plausible synthetic route to this compound is the Fischer indole synthesis.
Protocol 4.1.1: Fischer Indole Synthesis of this compound
-
Preparation of the Hydrazone:
-
Dissolve (3-bromo-5-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetaldehyde (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the formation of the corresponding hydrazone is complete, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
-
Indolization:
-
To the crude hydrazone, add a solution of zinc chloride (1.5 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
-
Structural Characterization
Protocol 4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.
Protocol 4.2.2: Single-Crystal X-ray Diffraction (Hypothetical)
Should suitable single crystals be obtained, the following general procedure would be employed.
-
Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data using appropriate software packages.
Solubility Profile of 6-Bromo-4-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-Bromo-4-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive experimental framework for determining its solubility in common organic solvents. It outlines the general principles governing the solubility of substituted indoles, details robust experimental protocols for quantitative analysis, and presents a logical workflow for solubility assessment. This guide is intended to equip researchers with the necessary information to effectively work with this compound in a laboratory setting.
Introduction to this compound
This compound is a heterocyclic aromatic compound. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The presence of a bromine atom at the 6-position and a methyl group at the 4-position significantly influences the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. A thorough understanding of its solubility is critical for applications in drug discovery, enabling appropriate solvent selection for synthesis, purification, formulation, and biological screening.
Predicted Solubility Profile
Based on the general principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses both a nonpolar hydrocarbon backbone (the benzene and pyrrole rings) and a polar N-H group capable of hydrogen bonding.
-
High Solubility is Expected in:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone are likely to be effective solvents due to their ability to engage in dipole-dipole interactions and, in the case of DMF and DMSO, their relatively high polarity.
-
Chlorinated Solvents: Dichloromethane and chloroform are expected to be good solvents due to their ability to dissolve a wide range of organic compounds.
-
Ethers and Esters: Tetrahydrofuran (THF) and ethyl acetate are also predicted to be suitable solvents.
-
-
Moderate to Good Solubility is Expected in:
-
Alcohols: Methanol and ethanol should be reasonably good solvents, as they can act as both hydrogen bond donors and acceptors.
-
-
Low Solubility is Expected in:
-
Nonpolar Solvents: Hexane and other aliphatic hydrocarbons are unlikely to be effective solvents.
-
Water: As with most indole derivatives, solubility in water is expected to be very low.
-
Quantitative Solubility Data
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Experimental Solubility (mol/L at 25°C) |
| Methanol | 32.04 | 0.792 | Moderate to Good | Data not available | Data not available |
| Ethanol | 46.07 | 0.789 | Moderate to Good | Data not available | Data not available |
| Acetone | 58.08 | 0.791 | High | Data not available | Data not available |
| Ethyl Acetate | 88.11 | 0.902 | High | Data not available | Data not available |
| Dichloromethane | 84.93 | 1.33 | High | Data not available | Data not available |
| Chloroform | 119.38 | 1.48 | High | Data not available | Data not available |
| Dimethylformamide (DMF) | 73.09 | 0.944 | High | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | High | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound.
Isothermal Saturation Method
This method is considered the gold standard for determining thermodynamic solubility due to its reliability and accuracy.
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. It is crucial to have undissolved solid remaining at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of excess solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered solution into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy:
-
HPLC Method:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
UV-Vis Spectroscopy Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration) according to the Beer-Lambert Law.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. For less soluble indole derivatives, an extinction coefficient of around 4900 M⁻¹cm⁻¹ at the ¹Lb 0-0 maximum can be used for concentration determination if a pure standard is unavailable for creating a full calibration curve.[1]
-
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Qualitative Solubility Testing
This method provides a rapid assessment of solubility.
Methodology:
-
Place a small, known amount of this compound (e.g., 1-5 mg) into a small test tube.
-
Add the selected solvent dropwise while vortexing or shaking vigorously.
-
Observe the dissolution of the solid.
-
Categorize the solubility as:
-
Very Soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Dissolves completely upon addition of up to 3 mL of solvent.
-
Slightly Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No significant amount of the solid dissolves.
-
Visualized Experimental Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for Isothermal Saturation Solubility Determination.
Caption: Logical Workflow in Drug Development Context.
Conclusion
While specific quantitative solubility data for this compound is not currently published, this guide provides a robust framework for its experimental determination. The predicted solubility profile suggests good solubility in a range of common polar aprotic and alcoholic organic solvents. The detailed experimental protocols provided herein will enable researchers to accurately determine the solubility of this compound, facilitating its use in further research and development activities.
References
6-Bromo-4-methyl-1H-indole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Bromo-4-methyl-1H-indole (CAS No. 885520-51-4). The information herein is compiled from available safety data sheets and scientific literature for this compound and structurally similar chemicals. It is intended to inform researchers, scientists, and drug development professionals on the appropriate precautions to be taken when handling this substance.
Chemical and Physical Properties
This compound is a substituted indole derivative. While comprehensive experimental data for this specific compound is limited, predicted properties and data from similar compounds provide valuable insights.
| Property | Value | Source |
| CAS Number | 885520-51-4 | [1][2][3] |
| Molecular Formula | C₉H₈BrN | [2][3] |
| Molecular Weight | 210.07 g/mol | [2][3] |
Hazard Identification and GHS Classification
Although a specific GHS classification for this compound is not uniformly available, data from structurally related bromo-indoles suggest that it should be handled as a hazardous substance. The following classification is based on the hazards associated with similar compounds.
Pictogram:
Signal Word: Warning
Potential Hazard Statements:
Based on data for other bromo-indoles, this compound may:
-
H315: Cause skin irritation.[4]
-
H319: Cause serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
The following precautionary statements are recommended based on the potential hazards:
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash skin thoroughly after handling.[4] | |
| P271 | Use only outdoors or in a well-ventilated area.[4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |
| P405 | Store locked up.[5] | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[5] |
Toxicological Information
Experimental Protocols
General Handling Procedure:
A standardized protocol for handling this compound should be followed to minimize exposure and ensure safety.
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood.
-
Assemble all necessary personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Have spill containment materials readily available.
-
-
Handling:
-
Avoid direct contact with the skin and eyes.
-
Avoid inhalation of dust or fumes.
-
Weigh and transfer the compound in a fume hood to minimize exposure.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and decontaminate any equipment used.
-
Properly store or dispose of the compound and any contaminated materials.
-
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] |
| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[8] |
| Protective Equipment | Wear self-contained breathing apparatus and full protective gear.[8] |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8] |
| Environmental Precautions | Do not let product enter drains.[8] |
| Containment and Cleaning | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[8] |
Storage and Disposal
| Aspect | Recommendation |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[5] |
| Disposal | Dispose of this material and its container as hazardous waste. Contact a licensed professional waste disposal service.[8] |
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[9] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for prolonged exposure.[9] |
Visualized Workflow
The following diagram illustrates a general workflow for the safe handling of chemical compounds like this compound.
Caption: General workflow for safe chemical handling.
References
- 1. echemi.com [echemi.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 885520-51-4 | MFCD07781475 | this compound [aaronchem.com]
- 4. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to 6-Bromo-4-methyl-1H-indole for Researchers and Drug Development Professionals
An In-depth Whitepaper on a Key Intermediate in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of 6-Bromo-4-methyl-1H-indole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, commercial availability, and its emerging role as a crucial building block in the synthesis of targeted therapeutics.
Chemical and Physical Properties
This compound is a substituted indole with the chemical formula C₉H₈BrN. Its structure features a bromine atom at the 6-position and a methyl group at the 4-position of the indole ring. While experimentally determined physical properties are not consistently reported across all suppliers, predicted data provides valuable insights for handling and reaction planning.
| Property | Value (Predicted) |
| Molecular Weight | 210.07 g/mol |
| Boiling Point | 328.8 ± 22.0 °C |
| Density | 1.563 ± 0.06 g/cm³ |
| pKa | 16.43 ± 0.30 |
| LogP | 3.23880 |
| Storage Temperature | Room Temperature, keep in a dark and dry place. |
Note: The physical properties listed above are predominantly predicted values and should be used as an estimation. Experimental verification is recommended.
Commercial Availability
This compound is available from a variety of commercial chemical suppliers, catering to research and development needs. The purity and available quantities can vary between suppliers.
| Supplier | Purity | Available Quantities |
| American Custom Chemicals Corporation | 95.00% | 5mg |
| J&W Pharmlab | 96% | 250mg |
| Alichem | - | 250mg, 5g |
| Chemenu | 95% | 1g |
| Crysdot | 95+% | 1g |
| Ambeed | 98% | 100mg, 250mg, 1g |
| TRC | - | 100mg |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should verify current stock and purity with the respective vendors.
Synthesis and Application in Drug Discovery
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The bromo- and methyl- substitutions on this particular indole provide valuable handles for further chemical modifications, often through cross-coupling reactions.
While specific experimental protocols detailing the use of this compound are not widely published, its role as a precursor is evident in the development of kinase inhibitors. For instance, related bromo-indazole scaffolds are pivotal in synthesizing inhibitors for enzymes like Phosphoinositide 3-kinase (PI3K) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in cancer and neurodegenerative diseases, respectively.
Below is a generalized workflow illustrating the synthesis of a substituted indole and its subsequent use as a building block in medicinal chemistry.
Relevance in Signaling Pathways
The significance of this compound in drug discovery is primarily as a scaffold for synthesizing inhibitors of key signaling pathways implicated in various diseases. Below are simplified representations of signaling pathways for which inhibitors have been developed using related indole and indazole building blocks.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
LRRK2 Signaling in Parkinson's Disease
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease. The development of LRRK2 inhibitors is a promising therapeutic strategy.
BRD4 in Transcriptional Regulation
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in gene transcription. It has emerged as a key target in oncology.
Safety and Handling
Potential Hazards (based on 6-Bromoindole):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
This compound is a valuable chemical intermediate for researchers and drug development professionals. Its substituted indole core provides a versatile platform for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitors for oncology and neurodegenerative diseases. While detailed experimental data for this specific compound is emerging, its utility as a building block is evident from the broader context of indole and indazole chemistry in modern medicinal science. As research progresses, the applications of this compound are expected to expand, further solidifying its importance in the pursuit of new therapeutics.
fundamental reactivity of the indole ring in 6-Bromo-4-methyl-1H-indole
An In-depth Technical Guide to the Fundamental Reactivity of the Indole Ring in 6-Bromo-4-methyl-1H-indole
Executive Summary
This guide provides a comprehensive analysis of the fundamental reactivity of this compound, a substituted indole of significant interest in medicinal chemistry and drug development. The indole ring system is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C3 position. The electronic properties of the bromo and methyl substituents on the benzene ring modulate this inherent reactivity. The 4-methyl group, being electron-donating, activates the ring towards electrophilic attack, while the 6-bromo group is a deactivating group. This interplay of electronic effects dictates the regioselectivity of various transformations. This document details the key reaction types, including electrophilic and nucleophilic substitutions, N-H functionalization, and metal-catalyzed cross-coupling reactions, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Introduction: The Indole Ring System
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its aromatic, bicyclic structure, consisting of a fused benzene and pyrrole ring, imparts a unique electronic character. The lone pair of electrons on the nitrogen atom participates in the π-system, rendering the ring electron-rich and highly reactive towards electrophiles.[2][3]
Fundamental Reactivity of the Indole Ring
The inherent reactivity of the indole ring is dominated by electrophilic aromatic substitution. The C3 position of the pyrrole ring is the most nucleophilic and, therefore, the most reactive site, being approximately 10¹³ times more reactive than benzene.[2] This high reactivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation formed upon electrophilic attack at C3. When the C3 position is blocked, electrophilic substitution can occur at the C2 position.[3] Substitution on the benzene ring generally requires harsher conditions or prior substitution of the more reactive positions in the pyrrole ring.[2]
The N-H proton of the indole ring is weakly acidic and can be deprotonated by strong bases, allowing for N-alkylation and N-acylation reactions.
The Influence of Substituents in this compound
The reactivity of the this compound is modulated by the electronic effects of its substituents:
-
4-Methyl Group: An electron-donating group that activates the benzene ring towards electrophilic substitution through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions (C5 and C7).
-
6-Bromo Group: An electron-withdrawing group via induction (deactivating) but electron-donating through resonance. Overall, it is a deactivating group that directs electrophiles to the ortho and para positions (C5 and C7).
The combined effect of these substituents influences the regioselectivity of reactions on the benzene portion of the indole. The activating effect of the methyl group and the deactivating effect of the bromo group will compete in directing electrophilic attack.
Key Reactions and Reactivity Profile
Electrophilic Aromatic Substitution
As with unsubstituted indole, the C3 position of this compound is the primary site for electrophilic attack.
Caption: General mechanism for electrophilic substitution at the C3 position of the indole ring.
Nucleophilic Substitution
Nucleophilic aromatic substitution on the indole ring is generally unfavorable. However, the presence of the bromo group at the C6 position allows for nucleophilic substitution reactions, particularly those mediated by transition metal catalysts.
N-H Reactivity and N-Functionalization
The nitrogen atom of the indole ring can be deprotonated using a strong base to form a nucleophilic indolyl anion. This anion can then react with various electrophiles to yield N-substituted products.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C6 position is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are pivotal for the synthesis of complex indole derivatives.
Caption: A generalized workflow for a metal-catalyzed cross-coupling reaction at the C6 position.
Quantitative Reaction Data
While specific reaction data for this compound is not extensively published, the following table presents data for analogous reactions on related substituted indoles, which can serve as a predictive guide.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |
| Friedel-Crafts Acylation | 6-Bromoindole | Oxalyl chloride, AlCl₃, CH₂Cl₂ | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride | 98 |
| N-Alkylation | Indole | Methyl iodide, NaH, DMF | 1-Methylindole | >95 |
| Suzuki Coupling | 6-Bromoindole | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O | 6-Arylindole | 70-90 |
| Vilsmeier-Haack Formylation | Indole | POCl₃, DMF | Indole-3-carboxaldehyde | >90 |
Detailed Experimental Protocols
The following are representative experimental protocols for key reactions involving substituted indoles.
Protocol 1: General Procedure for Friedel-Crafts Acylation of a Bromoindole
To a solution of 6-bromoindole (40g) in anhydrous dichloromethane (450ml), aluminum chloride (15g) is added.[4] Oxalyl chloride (60g) is then added, and the mixture is refluxed for 2 hours.[4] After cooling to room temperature, water is added, and the layers are separated.[4] The organic layer is dried and concentrated to yield the product.[4]
Protocol 2: General Procedure for Suzuki Cross-Coupling
A mixture of the bromoindole, an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like Na₂CO₃ (2 equivalents) in a solvent system like toluene/ethanol/water is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.
Spectroscopic Data Summary
The following table summarizes key spectroscopic data for this compound.
| Data Type | Value | Reference |
| Molecular Formula | C₉H₈BrN | [5] |
| Molecular Weight | 210.07 g/mol | [5] |
| Monoisotopic Mass | 208.98401 Da | [5] |
| Predicted XlogP | 3.1 | [5] |
| ¹H NMR | Available | [6] |
| ¹³C NMR | Available | |
| Mass Spectrum | Available | [7] |
Conclusion
This compound possesses a rich and versatile reactivity profile governed by the interplay of the inherent electronic properties of the indole nucleus and the directing effects of the bromo and methyl substituents. The C3 position remains the most reactive site for electrophilic attack. The C6-bromo substituent serves as a crucial functional handle for the construction of more complex molecules via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its fundamental reactivity is essential for its effective utilization in drug discovery and development programs.
References
- 1. chemijournal.com [chemijournal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 5. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]
- 6. 1H-Indole, 6-broMo-4-Methyl-(885520-51-4) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
The Diverse Biological Landscape of Substituted Indoles: A Technical Guide for Drug Discovery
Introduction
The indole scaffold, a privileged heterocyclic motif, is a cornerstone in the development of novel therapeutics. Its inherent ability to mimic endogenous molecules and interact with a wide array of biological targets has cemented its importance in medicinal chemistry. This technical guide provides an in-depth review of the recent advancements in the biological activities of substituted indoles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the design and development of next-generation indole-based therapeutic agents.
Anticancer Activity: A Dominant Focus
Substituted indoles have demonstrated significant potential in oncology, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the disruption of microtubule dynamics.
Targeting Tubulin Polymerization
A clinically validated strategy in cancer therapy is the disruption of microtubule dynamics. Several substituted indoles have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.
| Compound Class | Specific Compound Example | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Arylthioindoles (ATIs) | ATI 3 | Tubulin Assembly | MCF-7 | 52 nM | [1] |
| Arylthioindoles (ATIs) | ATI 4 | Tubulin Assembly | MCF-7 | 13 nM | [1] |
| 2-Phenylindoles | Compound 33 | Tubulin Polymerization | NCI/ADR-RES | Not specified | [1] |
| 2-Phenylindoles | Compound 44 | Tubulin Polymerization | Messa/Dx5 | Not specified | [1] |
| Fused Indoles | Compound 21 | Tubulin Polymerization | Various | 22-56 nM | [2] |
| Indole-sulfonamides | Compound 18 | Tubulin Assembly | HeLa, A549, MCF-7, HCT116 | 0.24–0.59 μM | |
| Quinoline-indole derivatives | St. 42 | Tubulin Polymerization | HepG2, KB, HCT-8, MDA-MB-231, H22 | < 10 nM | [3] |
| Quinoline-indole derivatives | St. 43 | Tubulin Polymerization | HepG2, KB, HCT-8, MDA-MB-231, H22 | < 10 nM | [3] |
| Indole-amino-pyrazolyl derivatives | St. 28 | Tubulin Polymerization | - | 0.28 µM | [3] |
| Indole-furanone hybrids | St. 29 | Tubulin Polymerization | - | Micromolar level | [3] |
| Bis-indole derivatives | St. 20 | Tubulin Polymerization | A549 | 2 µM | [3] |
| Indole/1,2,4-Triazole Hybrids | Compound 7i | Tubulin Polymerization | - | 3.03 ± 0.11 µM | [4] |
Inhibition of Signaling Pathways
Substituted indoles have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.
| Compound Class | Specific Compound Example | Target Pathway | Cancer Cell Line | Activity (IC50) | Reference |
| Indole-3-carbinol (I3C) | I3C | PI3K/Akt/mTOR, NF-κB | Lung cancer cells | Not specified | [5] |
| 3,3'-Diindolylmethane (DIM) | DIM | PI3K/Akt/mTOR, NF-κB | Breast cancer cells | Not specified | [5] |
| Indole-based Bcl-2 Inhibitors | Compound U2 | Bcl-2 | MCF-7 | 0.83 ± 0.11 µM | [6] |
| Indole-based Bcl-2 Inhibitors | Compound U3 | Bcl-2 | MCF-7 | 1.17 ± 0.10 µM | [6] |
| Flavopereirine | Flavopereirine | p53/p21 activation | HCT116 | 8.15 µM | [7] |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Substituted indoles have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens.
| Compound Class | Specific Compound Example | Target Organism | Activity (MIC) | Reference |
| Indole-triazoles | Compound 3d | MRSA | 6.25 µg/mL | [8] |
| Indole-thiadiazoles | Compound 2c | Bacillus subtilis | 3.125 µg/mL | [8] |
| Halogenated indoles | 5-Iodoindole | Acinetobacter baumannii | 64 µg/mL | [9] |
| Halogenated indoles | 6-Bromoindole | Acinetobacter baumannii | 64 µg/mL | [9] |
| Methylated indoles | 3-Methylindole | Acinetobacter baumannii | 64 µg/mL | [9] |
| Multi-halogenated indoles | 6-Bromo-4-iodoindole | Staphylococcus aureus | 20 µg/mL | [10] |
| Multi-halogenated indoles | 4-Bromo-6-chloroindole | Staphylococcus aureus | 30 µg/mL | [10] |
| Indole trimers | SAB-J3 | Francisella tularensis | 1.56 µg/mL | [11] |
| Indole-3-carboxamido-polyamine conjugates | Compound 13b | Staphylococcus aureus | 2.2 µM | [12] |
Antiviral Activity
The versatility of the indole scaffold extends to antiviral applications, with derivatives showing efficacy against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
| Compound Class | Specific Compound Example | Target Virus | Activity (EC50/IC50) | Reference |
| Tetrahydroindoles | Compound 3 | HCV (gt 2a) | 2.6 µM | [13] |
| Indole acryl amides | Compound 15 | HCV | 1.9 µM | [13] |
| Indole-based HCV inhibitors | Compound 13 | HCV NS5B polymerase | 77 nM | [13] |
| 5,6-dihydroxyindole carboxamides | Compound II | HIV-1 integrase | 1.4 µM | [14] |
| Indole derivatives | Compound IV | HCV | 1.16 µM | [14] |
| Indole derivatives | Compound V | HCV | 0.6 µM | [14] |
| Indole-hydantoin derivatives | IH-1 | - | - | [15] |
| Indole chloropyridinyl esters | Compound 1 | SARS-CoV-2 3CLpro | 250 nM (IC50) | [16] |
| Indole chloropyridinyl esters | Compound 1 | SARS-CoV-2 (VeroE6 cells) | 2.8 µM (EC50) | [16] |
| Indole-based ferulic acid derivatives | Compound 1 | SARS-CoV-2 | 70.85 µM (IC50) | [17] |
| Indole-based ferulic acid derivatives | Compound 2 | SARS-CoV-2 | 68.28 µM (IC50) | [17] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Substituted indoles have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.
| Compound Class | Specific Compound Example | Target | Activity (IC50) | Reference |
| Indole-hydantoin derivatives | IH-1 | NF-κB p65 phosphorylation | Not specified | [15] |
| Indole derivatives | Q20 | COX-2 | 39.42 nM | [18] |
| Indole derivatives | Q10 | COX-2 | 54.68 nM | [18] |
| Indomethacin derivative | Compound 26 | COX-2 (human cells) | 0.009 µM | [19] |
| 1,3-Dihydro-2H-indolin-2-one derivatives | Compound 4e | COX-2 | 2.35 ± 0.04 µM | [20] |
| 1,3-Dihydro-2H-indolin-2-one derivatives | Compound 9h | COX-2 | 2.422 ± 0.10 µM | [20] |
| Substituted cyclic imides | Compound 5b | COX-2 | 0.1 µM | [21] |
Neuroprotective Activity
The neuroprotective effects of substituted indoles are being increasingly recognized, with compounds like indole-3-carbinol and its derivatives showing promise in models of neurodegenerative diseases.
| Compound Class | Specific Compound Example | Mechanism | Model | Reference |
| Indole-3-carbinol (I3C) | I3C | Activation of TrkB/Nrf2-ARE pathway | - | [22] |
| 3,3'-Diindolylmethane (DIM) | DIM | Activation of TrkB/Akt pathway | - | [23] |
| Indole-phenolic derivatives | - | Antioxidant, metal-chelating, anti-aggregation | SH-SY5Y cells | [24] |
| Indole-2-N-methylpropargylamine | 4fMe | MAO-B inhibition | - | [25] |
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted indole compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.
-
Compound Incubation: Incubate the reaction mixture with various concentrations of the substituted indole compound or control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor).
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. A decrease in the rate and extent of fluorescence indicates inhibition of tubulin polymerization.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the substituted indole compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Western Blot Analysis for NF-κB Signaling
This technique is used to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway.
-
Protein Extraction: Extract proteins from cells treated with or without the substituted indole compound and a stimulating agent (e.g., TNF-α).
-
Protein Quantification: Determine the protein concentration of the extracts.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Incubate the membrane with primary antibodies specific for proteins in the NF-κB pathway (e.g., p65, IκBα, phospho-IκBα), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate. Changes in the levels of these proteins indicate modulation of the NF-κB pathway.
Visualizations
Signaling Pathways
References
- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators [ouci.dntb.gov.ua]
- 23. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
The Dual Influence of Bromine and Methyl Groups on the Reactivity of 6-Bromo-4-methyl-1H-indole: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the role of bromine and methyl substituents in modulating the chemical reactivity of the 6-bromo-4-methyl-1H-indole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the molecule's electronic properties, reactivity in key organic transformations, and detailed experimental considerations.
Introduction to the Reactivity of Substituted Indoles
The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products and pharmaceutical agents. Its reactivity is governed by the electron-rich pyrrole ring, which readily undergoes electrophilic substitution, primarily at the C3 position. The introduction of substituents onto the indole core significantly alters its electronic landscape, thereby influencing the rate and regioselectivity of chemical reactions. In this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating methyl group creates a unique reactivity profile that can be strategically exploited in organic synthesis.
The Electronic Tug-of-War: Role of Bromine and Methyl Groups
The reactivity of the this compound ring is dictated by the combined electronic effects of the bromine and methyl substituents.
The Bromine Substituent at C6:
-
Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and exerts a significant electron-withdrawing inductive effect. This effect deactivates the benzene portion of the indole ring towards electrophilic attack.
-
Mesomeric Effect (+M): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic system through resonance. This electron-donating mesomeric effect is generally weaker than its inductive effect for halogens.
-
Leaving Group Ability: The carbon-bromine bond at the C6 position serves as a valuable synthetic handle for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
The Methyl Substituent at C4:
-
Inductive Effect (+I): The methyl group is an electron-donating group through its inductive effect, pushing electron density into the benzene ring.
-
Hyperconjugation: The methyl group also donates electron density through hyperconjugation, further activating the aromatic ring.
The combination of these effects in this compound leads to a nuanced reactivity pattern. The methyl group at C4 and the indole nitrogen's lone pair work in concert to activate the molecule towards electrophilic attack, while the bromine at C6 has a deactivating inductive effect on the benzene ring but also provides a site for cross-coupling.
Key Chemical Transformations and Reactivity Patterns
Electrophilic Aromatic Substitution
The indole nucleus is inherently rich in electrons, making it highly susceptible to electrophilic aromatic substitution.[1] The preferred site of attack is the C3 position of the pyrrole ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. In the case of this compound, the electron-donating methyl group at C4 further enhances the electron density of the benzene ring, but the primary site of electrophilic attack is expected to remain at C3. Should the C3 position be blocked, substitution may occur at other positions, influenced by the directing effects of the existing substituents.
Expected Regioselectivity:
-
Primary: C3 (most electron-rich and sterically accessible position of the pyrrole ring)
-
Secondary: C2 (if C3 is blocked) or potentially C5 and C7 on the benzene ring, influenced by the ortho, para-directing methyl group and the meta-directing effect of the bromine's inductive withdrawal.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C6 position is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[2] These reactions are fundamental in modern organic synthesis and drug discovery.[3]
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated indoles.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The efficiency of these reactions depends on the choice of catalyst, ligand, base, and solvent.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical yields for palladium-catalyzed cross-coupling reactions on structurally related bromo-substituted heterocyclic compounds, providing a comparative benchmark for expected reactivity.
| Heterocycle Substrate | Coupling Partner | Catalyst System | Reaction Type | Yield (%) |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | Suzuki-Miyaura | High |
| 4-bromo-3,6-dimethyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Suzuki-Miyaura | 82 |
| 4-bromo-3,6-dimethyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Sonogashira | 85 |
| 6-Bromoindole | Various | Friedel-Crafts | Acylation | - |
Experimental Protocols
The following are generalized experimental protocols for key reactions, adapted for this compound based on procedures for analogous compounds.[4][5] Optimization of reaction conditions is recommended for this specific substrate.
General Procedure for Electrophilic Substitution (e.g., Vilsmeier-Haack Formylation at C3)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and stir. Basify the mixture to pH 8-9 by the slow addition of an aqueous solution of sodium hydroxide.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion
The this compound scaffold presents a versatile platform for the synthesis of complex molecules. The bromine atom at C6 serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions, enabling late-stage functionalization. The methyl group at C4, in conjunction with the inherent reactivity of the indole nucleus, directs electrophilic attack primarily to the C3 position. A thorough understanding of these competing and complementary electronic effects is crucial for designing efficient synthetic routes to novel indole derivatives with potential applications in medicinal chemistry and materials science. Further experimental studies on this specific molecule are warranted to fully elucidate its reactivity and expand its synthetic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 6-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 6-Bromo-4-methyl-1H-indole, a versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The strategic placement of the bromo- and methyl- groups on the indole scaffold allows for selective modifications, leading to the construction of complex molecules with potential therapeutic applications. The following sections detail key synthetic transformations, including palladium-catalyzed cross-coupling reactions and N-alkylation, which are fundamental in modern drug discovery.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with various biological targets. This compound, in particular, offers multiple reaction sites for diversification. The bromine atom at the C6-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. The indole nitrogen (N1) can be readily alkylated or arylated to further explore the chemical space. The methyl group at the C4-position can influence the molecule's conformation and metabolic stability.
This document outlines protocols for several key reactions, providing a foundation for the synthesis of diverse libraries of indole-based compounds for screening and lead optimization in drug discovery programs targeting a range of diseases.
Data Presentation: Summary of Synthetic Transformations
The following tables summarize the quantitative data for the synthesis of various pharmaceutical intermediates from this compound using different catalytic systems and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 16 | 75 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 92 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 82 |
| 3 | N-Methylpiperazine | BrettPhos Pd G3 (2) | - | LHMDS | THF | 65 | 12 | 89 |
Table 3: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 91 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | 65 | 12 | 85 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 70 | 8 | 88 |
Table 4: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 78 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ | Acetonitrile | 80 | 18 | 85 |
| 3 | Acrylonitrile | Pd(OAc)₂ (5) | - | K₂CO₃ | DMA | 120 | 12 | 72 |
Table 5: N-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | NaH | THF | 25 | 4 | 98 |
| 2 | Benzyl bromide | K₂CO₃ | DMF | 60 | 8 | 92 |
| 3 | Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | 50 | 12 | 89 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be anhydrous where indicated. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 6-(4-Methoxyphenyl)-4-methyl-1H-indole via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-methoxyphenylboronic acid. The resulting biaryl indole is a common scaffold in kinase inhibitors.
Materials:
-
This compound (1.0 mmol, 210 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 22 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(4-methoxyphenyl)-4-methyl-1H-indole.
Protocol 2: Synthesis of 4-Methyl-6-morpholino-1H-indole via Buchwald-Hartwig Amination
This protocol details the synthesis of an N-aryl indole derivative, a key intermediate for various CNS-active compounds, including PDE4 inhibitors.
Materials:
-
This compound (1.0 mmol, 210 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 23 mg)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)
-
Anhydrous toluene (10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methyl-6-morpholino-1H-indole.
Protocol 3: Synthesis of 4-Methyl-6-(phenylethynyl)-1H-indole via Sonogashira Coupling
This protocol describes the formation of a C-C bond between an sp² and an sp carbon, yielding an alkynylindole derivative. Such compounds are precursors for various therapeutic agents, including serotonin receptor modulators.
Materials:
-
This compound (1.0 mmol, 210 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 10 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-methyl-6-(phenylethynyl)-1H-indole.
Protocol 4: Synthesis of Methyl (E)-3-(4-methyl-1H-indol-6-yl)acrylate via Heck Reaction
This protocol outlines the palladium-catalyzed vinylation of this compound, producing an acrylate derivative that can be further elaborated into various pharmaceutical intermediates.
Materials:
-
This compound (1.0 mmol, 210 mg)
-
Methyl acrylate (1.5 mmol, 135 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11 mg)
-
Tris(o-tolyl)phosphine [P(o-tol)₃] (0.1 mmol, 30 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, triethylamine, and methyl acrylate.
-
Seal the tube and heat to 100 °C for 24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl (E)-3-(4-methyl-1H-indol-6-yl)acrylate.
Protocol 5: Synthesis of 6-Bromo-1,4-dimethyl-1H-indole via N-Methylation
This protocol describes the methylation of the indole nitrogen, a common step in modifying the pharmacokinetic properties of indole-based drug candidates.
Materials:
-
This compound (1.0 mmol, 210 mg)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48 mg)
-
Methyl iodide (1.2 mmol, 75 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under nitrogen, add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-Bromo-1,4-dimethyl-1H-indole.
Visualization of Synthetic Pathways and Biological Relevance
The following diagrams illustrate the synthetic workflows and the relevance of the synthesized intermediates in the context of specific drug targets.
Application Notes and Protocols for the Use of 6-Bromo-4-methyl-1H-indole in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. Consequently, the functionalization of the indole core is of paramount importance in drug discovery and development.
These application notes provide detailed protocols for the Suzuki-Miyaura coupling of 6-Bromo-4-methyl-1H-indole with various arylboronic acids to synthesize 6-aryl-4-methyl-1H-indole derivatives. These products are of significant interest, particularly as potential inhibitors of the Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) pathways, which are implicated in cancer immune evasion.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired 6-aryl-4-methyl-1H-indole and regenerate the Pd(0) catalyst. The selection of the palladium source, ligand, base, and solvent system is critical for achieving high yields and purity of the coupled product.
Experimental Protocols
The following protocols are generalized from established procedures for the Suzuki coupling of bromoindoles and related N-heterocycles. Optimization may be required for specific arylboronic acids.
Protocol 1: General Suzuki Coupling using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 equiv.), to the flask under a positive flow of the inert gas.
-
Add the degassed solvent system (e.g., DME/water 4:1 or Dioxane/water 4:1) via syringe. The typical reaction concentration is between 0.1 and 0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-methyl-1H-indole.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent (e.g., DMF or DME/water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 100-150 °C for 10-40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1 (steps 8-10).
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids, based on typical results for similar bromoindole substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 80 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | 4 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 80 | 8 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 85 | 10 | 60-75 |
| 5 | 1-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 12 | 70-80 |
Application in Drug Discovery: Targeting the IDO1/TDO Pathway
The synthesized 6-aryl-4-methyl-1H-indole derivatives are valuable scaffolds in drug discovery, particularly as inhibitors of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1] These enzymes are key regulators of tryptophan metabolism and are often overexpressed in cancer cells, contributing to an immunosuppressive tumor microenvironment.[1]
IDO1/TDO Signaling Pathway in Cancer
Cancer cells can upregulate the expression of IDO1 and/or TDO, which are the rate-limiting enzymes in the kynurenine pathway of tryptophan catabolism. This leads to the depletion of the essential amino acid tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites, primarily kynurenine. The lack of tryptophan and the presence of kynurenine inhibit the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs). This creates a tolerogenic environment that allows the tumor to evade the host's immune system.
Caption: The IDO1/TDO pathway's role in tumor immune evasion.
Inhibition by 6-Aryl-4-methyl-1H-indoles
6-Aryl-4-methyl-1H-indole derivatives can act as competitive inhibitors of IDO1 and/or TDO. By binding to the active site of these enzymes, they block the conversion of tryptophan to kynurenine. This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine, thereby reactivating anti-tumor immune responses. The development of potent and selective IDO1/TDO inhibitors is a promising strategy in cancer immunotherapy.
Caption: Workflow from synthesis to therapeutic application.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-4-methyl-1H-indoles from this compound. By carefully selecting the reaction conditions, researchers can achieve good to excellent yields of these valuable compounds. The protocols and data presented in these application notes provide a solid foundation for the synthesis and further investigation of these indole derivatives as potential therapeutic agents, particularly in the exciting field of cancer immunotherapy through the inhibition of the IDO1/TDO pathway.
References
Application Notes and Protocols for N-Alkylation of 6-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 6-Bromo-4-methyl-1H-indole, a critical transformation for synthesizing a diverse range of biologically active molecules. The strategic introduction of alkyl groups to the indole nitrogen is a cornerstone of medicinal chemistry, profoundly influencing the pharmacological profile of the resulting compounds.
Introduction
This compound serves as a valuable scaffold in drug discovery. The bromine atom offers a handle for further functionalization, such as cross-coupling reactions, while the methyl group can influence binding affinity and metabolic stability. N-alkylation of this indole derivative allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents at the N-1 position, which can modulate properties like potency, selectivity, and pharmacokinetic parameters. The most common and effective method for N-alkylation of indoles involves the deprotonation of the indole nitrogen using a strong base, followed by the introduction of an alkylating agent.[1][2]
Key Applications
The N-alkylation of the this compound core is instrumental in the synthesis of compounds targeted for a multitude of therapeutic areas. N-substituted indoles are integral components of various pharmaceuticals and clinical candidates. The ability to diversify the N-alkyl substituent is a key strategy for lead optimization in drug development programs.
General Reaction Scheme
The N-alkylation of this compound is typically achieved through a two-step, one-pot procedure. First, the acidic N-H proton of the indole is removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkylating agent, such as an alkyl halide.[3]
References
Application of 6-Bromo-4-methyl-1H-indole in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a wide array of kinase inhibitors. The strategic functionalization of the indole ring allows for the fine-tuning of inhibitory activity and selectivity against various protein kinases, which are critical targets in oncology and other therapeutic areas. The presence of a bromine atom on the indole core, as in 6-Bromo-4-methyl-1H-indole , provides a versatile synthetic handle for introducing diverse chemical moieties through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the indole scaffold to optimize interactions with the ATP-binding site of target kinases. The methyl group at the 4-position can also influence the binding affinity and pharmacokinetic properties of the resulting inhibitor.
While direct and extensive literature on the specific application of this compound in kinase inhibitor synthesis is limited, the principles of its use can be inferred from the well-established chemistry of related bromo-indole and bromo-indazole derivatives in this field. This document provides a generalized framework, including potential synthetic strategies and experimental protocols, for the utilization of this compound as a starting material for the development of novel kinase inhibitors.
Rationale for Use in Kinase Inhibitor Synthesis
The utility of this compound in the synthesis of kinase inhibitors is primarily based on the following:
-
Versatile Synthetic Handle: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are crucial for establishing key interactions within the kinase active site.
-
Scaffold for Bioisosteric Replacement: The indole core is a known bioisostere of the purine ring of ATP, allowing indole-based compounds to act as competitive inhibitors at the kinase active site.
-
Modulation of Physicochemical Properties: The methyl group at the 4-position can influence the solubility, lipophilicity, and metabolic stability of the final compounds, which are important aspects of drug development.
Key Kinase Targets and Signaling Pathways
-
PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that is often dysregulated in cancer. Inhibitors targeting PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) are of significant interest.
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Other Tyrosine and Serine/Threonine Kinases: The versatility of the this compound scaffold allows for its potential application in targeting a broad range of kinases implicated in various diseases.
Below is a generalized representation of a kinase signaling pathway that could be targeted.
Caption: A simplified kinase signaling pathway targeted by inhibitors.
Experimental Protocols
The following are generalized protocols for key synthetic transformations that can be applied to this compound for the synthesis of kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Purified target kinase
-
Synthesized inhibitor compound
-
ATP (Adenosine triphosphate)
-
Substrate (peptide or protein specific to the kinase)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.
-
Reaction Mixture: In a microplate well, add the assay buffer, the target kinase, and the inhibitor at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader. The signal is typically a measure of ADP production or substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Caption: General workflow for a kinase inhibition assay.
Data Presentation
Quantitative data from kinase inhibition assays should be summarized in a clear and structured table to allow for easy comparison of the potency of different synthesized compounds.
Table 1: Hypothetical Kinase Inhibitory Activity of 6-Aryl-4-methyl-1H-indole Derivatives
| Compound ID | Aryl Substituent (at 6-position) | Target Kinase | IC₅₀ (nM) |
| SM-IND-01 | Phenyl | Kinase A | 550 |
| SM-IND-02 | 4-Fluorophenyl | Kinase A | 230 |
| SM-IND-03 | 3-Pyridyl | Kinase A | 150 |
| SM-IND-04 | 4-Morpholinophenyl | Kinase A | 75 |
| SM-IND-05 | Phenyl | Kinase B | >1000 |
| SM-IND-06 | 4-Morpholinophenyl | Kinase B | 450 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results would be required to populate this table.
Conclusion
This compound represents a promising starting material for the synthesis of novel kinase inhibitors. Its utility lies in the versatility of the bromo-substituent for introducing chemical diversity through established cross-coupling methodologies. While specific examples of its application are not widely reported, the general principles outlined in these application notes and protocols provide a solid foundation for researchers to design and synthesize new indole-based kinase inhibitors and evaluate their biological activity. Further exploration in this area could lead to the discovery of potent and selective inhibitors for various therapeutic targets.
Application Notes and Protocols for the C-3 Functionalization of 6-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the C-3 position of 6-Bromo-4-methyl-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The methodologies described herein focus on common and versatile C-3 functionalization strategies, including Vilsmeier-Haack formylation, the Mannich reaction for aminomethylation, and Friedel-Crafts acylation.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Functionalization of the indole core is a critical step in the development of new therapeutic agents. The C-3 position of the indole nucleus is particularly susceptible to electrophilic substitution, making it a prime target for the introduction of diverse functional groups. This document outlines key protocols for the C-3 functionalization of this compound, providing researchers with the necessary information to synthesize a variety of derivatives for further investigation.
Regioselectivity of Electrophilic Substitution
The C-3 position of the indole ring is the most electron-rich and, therefore, the most reactive site for electrophilic attack. This regioselectivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance, without disrupting the aromaticity of the benzene ring. For this compound, electrophilic substitution is expected to occur predominantly at the C-3 position.
C-3 Functionalization Protocols
Several key reactions are widely employed for the introduction of functional groups at the C-3 position of indoles. The following sections provide detailed protocols for the Vilsmeier-Haack reaction, the Mannich reaction, and Friedel-Crafts acylation, adapted for this compound.
Vilsmeier-Haack Reaction: C-3 Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[2] The resulting 3-formylindole is a versatile intermediate for further synthetic transformations.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of this compound.
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction with Indole: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 9-10 by the slow addition of a cold aqueous sodium hydroxide solution (e.g., 30% w/v). The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Quantitative Data Summary (Estimated):
| Parameter | Value |
| Reaction Time | 1-3 hours |
| Reaction Temperature | 40-50 °C |
| Expected Yield | 80-90% |
Mannich Reaction: C-3 Aminomethylation
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, this compound), formaldehyde, and a secondary amine (e.g., dimethylamine) to yield a "Mannich base".[3] The product of this reaction with indoles is commonly known as a gramine derivative.[4] These compounds are valuable synthetic intermediates.
Reaction Scheme:
Caption: Mannich reaction for the synthesis of the gramine analog.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add a solution of dimethylamine (40% in water, 2.5 equiv.) and cool it in an ice bath to below 5 °C.
-
Addition of Reagents: To the cooled dimethylamine solution, add glacial acetic acid (1.2 equiv.) followed by aqueous formaldehyde (37% in water, 2.5 equiv.), keeping the temperature below 10 °C.
-
Reaction with Indole: Add a solution of this compound (1.0 equiv.) in ethanol or dioxane to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into an excess of aqueous sodium hydroxide solution. The Mannich base will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or acetone can be performed for further purification.
Quantitative Data Summary (Estimated):
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature |
| Expected Yield | 70-85% |
Friedel-Crafts Acylation: C-3 Acylation
Friedel-Crafts acylation allows for the introduction of an acyl group at the C-3 position of the indole ring using an acylating agent (e.g., an acid chloride or anhydride) in the presence of a Lewis acid catalyst.[5] This reaction provides a direct route to 3-acylindoles, which are important precursors for many biologically active molecules.
Reaction Scheme:
Caption: Friedel-Crafts acylation at the C-3 position.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equiv.) in an anhydrous non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Cool the suspension to 0 °C.
-
Formation of Acylium Ion: Add the acyl chloride (e.g., acetyl chloride) (1.1 equiv.) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Indole: Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary (Estimated):
| Parameter | Value |
| Reaction Time | 2-6 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Yield | 60-80% |
Logical Workflow for C-3 Functionalization
The selection of a particular functionalization method depends on the desired C-3 substituent. The following diagram illustrates a logical workflow for the synthesis of various C-3 functionalized derivatives from this compound.
Caption: Synthetic pathways for C-3 functionalization.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the C-3 functionalization of this compound. These reactions open the door to a wide range of derivatives that can be screened for potential biological activity, making this information highly valuable for researchers in the field of drug discovery and development. It is important to note that while these are robust and widely used methods, optimization of reaction conditions may be necessary to achieve the best results for this specific substrate. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: 6-Bromo-4-methyl-1H-indole as a Precursor for Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and biological potential of 6-bromo-4-methyl-1H-indole in the development of novel anti-cancer agents. The strategic placement of the bromine atom and the methyl group on the indole scaffold offers a versatile platform for chemical modifications to generate derivatives with potent anti-proliferative activities. This document outlines synthetic strategies, key biological data, and detailed experimental protocols for the evaluation of these compounds.
Rationale for Use in Anti-Cancer Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-cancer drugs. The this compound derivative is of particular interest due to several key features:
-
Synthetic Handle: The bromine atom at the 6-position serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group can influence the electronic properties of the indole ring, potentially enhancing interactions with biological targets.
-
Lipophilicity and Bioavailability: The methyl group can increase lipophilicity, which may improve cell permeability and bioavailability of the resulting drug candidates.
Synthesis of Bioactive Derivatives
A common strategy for elaborating the this compound core involves functionalization at the N1 and C3 positions, in addition to transformations at the C6 position. A representative synthetic approach to generate a library of diverse derivatives is outlined below. This hypothetical scheme is based on established indole chemistry.
General Synthetic Workflow
Application Notes and Protocols for the Synthesis of 6-Bromo-4-methyl-1H-indole Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel organic semiconductor materials derived from 6-bromo-4-methyl-1H-indole. The protocols detailed herein focus on the widely applicable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. This methodology allows for the strategic introduction of various aromatic and heteroaromatic moieties onto the indole core, enabling the fine-tuning of electronic properties for applications in organic field-effect transistors (OFETs) and other organic electronic devices.
Introduction to this compound in Organic Electronics
The indole scaffold is a prominent heterocyclic motif in a vast array of biologically active compounds and functional materials. In the realm of organic electronics, indole-based molecules are valued for their electron-rich nature and propensity for π-π stacking, which facilitates charge transport. The strategic placement of a methyl group at the 4-position and a bromine atom at the 6-position of the indole ring provides a versatile platform for synthetic elaboration. The bromine atom serves as a key handle for cross-coupling reactions, allowing for the extension of the π-conjugated system, a critical factor in the design of high-performance organic semiconductors. The methyl group can influence the material's solubility and molecular packing in the solid state.
Derivatives of this compound are promising candidates for use as hole-transporting materials in organic electronic devices due to the inherent electron-donating character of the indole nucleus. By coupling this core with various electron-donating or electron-withdrawing aryl groups, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge injection and transport properties.
Key Applications and Expected Performance
While specific experimental data for derivatives of this compound in organic electronic devices is emerging, performance can be extrapolated from structurally similar indole-based organic semiconductors. These materials are primarily investigated as the active channel layer in p-type OFETs. The key performance metrics for OFETs include charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
Table 1: Expected Performance of Arylated this compound Derivatives in OFETs (Based on Analogous Indole Systems)
| Derivative Type | Expected Hole Mobility (μ) (cm²/Vs) | Expected Ion/Ioff Ratio | Expected Threshold Voltage (Vth) (V) |
| Phenyl-substituted | 0.1 - 0.5 | 105 - 107 | -10 to -30 |
| Thienyl-substituted | 0.3 - 1.5 | 106 - 108 | -5 to -20 |
| Carbazolyl-substituted | 0.5 - 2.0 | 106 - 108 | 0 to -15 |
| Bithiophene-substituted | 0.8 - 3.0 | 107 - 109 | 0 to -10 |
Disclaimer: The data presented in this table are projected values based on the performance of structurally related indole-based organic semiconductors. Actual performance of this compound derivatives will require experimental validation.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of 6-aryl-4-methyl-1H-indole derivatives via the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Suzuki-Miyaura Coupling
The overall workflow for the synthesis of arylated this compound derivatives is depicted below. This process involves the palladium-catalyzed reaction of the bromo-indole with an appropriate arylboronic acid or ester in the presence of a base.
Caption: General workflow for the synthesis of 6-aryl-4-methyl-1H-indole derivatives.
Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-4-methyl-1H-indole
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 210 mg)
-
4-methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask (50 mL)
-
Condenser
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (210 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Solvent Addition: Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 6-(4-methoxyphenyl)-4-methyl-1H-indole.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Condition | Recommended Range/Value | Purpose |
| Arylboronic Acid | 1.1 - 1.5 equivalents | Arylating agent |
| Palladium Catalyst | 2 - 5 mol% (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst for the cross-coupling reaction |
| Base | 2 - 3 equivalents (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates the boronic acid |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O (typically 4:1 to 10:1) | Solubilizes reactants and facilitates reaction |
| Temperature | 80 - 110 °C | Provides energy for the reaction to proceed |
| Reaction Time | 8 - 24 hours | Time required for reaction completion |
Device Fabrication and Characterization Workflow
The synthesized 6-aryl-4-methyl-1H-indole derivatives can be incorporated into OFETs to evaluate their performance as organic semiconductors. A typical workflow for device fabrication and characterization is outlined below.
Caption: Workflow for OFET fabrication and characterization.
This structured approach from molecular design and synthesis to device fabrication and testing will enable researchers to systematically explore the potential of this compound derivatives as a new class of materials for organic electronics.
Application Note: A Detailed Protocol for the Buchwald-Hartwig Amination of 6-Bromo-4-methyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of arylamines and N-heterocyclic compounds, which are prevalent motifs in pharmaceuticals.[2] The functionalization of indole scaffolds, a privileged structure in drug discovery, often presents challenges, especially for substrates with an unprotected N-H group. This note provides a detailed experimental procedure for the C-N cross-coupling of 6-Bromo-4-methyl-1H-indole with various primary and secondary amines, utilizing modern catalyst systems that are effective even in the presence of the acidic indole proton.[3][4]
Reaction Principle and Catalytic Cycle
The reaction proceeds via a palladium(0) catalytic cycle. The key steps involve the oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a strong base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the N-arylated product and regenerate the active Pd(0) catalyst.[5][6][7] The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and the final reductive elimination steps.[5] For unprotected indoles, a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) is often used to deprotonate both the coupling amine and the indole N-H, preventing side reactions.[3][4][8]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: Synthesis of Antimicrobial Compounds from 6-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and antimicrobial evaluation of novel compounds derived from 6-bromo-4-methyl-1H-indole. The protocols outlined below are based on established synthetic methodologies for indole functionalization and standard antimicrobial screening techniques. The provided data from related compounds suggest that derivatives of this compound hold promise as a scaffold for the development of new antimicrobial agents.
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial properties. The strategic functionalization of the indole ring can lead to the development of potent agents against a range of microbial pathogens. Specifically, substitutions at the C3 position have been shown to be crucial for antimicrobial efficacy. This document details a protocol for the synthesis of a C3-substituted derivative of this compound and its subsequent evaluation for antimicrobial activity. The proposed mechanism of action, based on related indole derivatives, involves the disruption of the bacterial cell membrane.
Data Presentation: Antimicrobial Activity of Related Indole Derivatives
While specific antimicrobial data for derivatives of this compound is not extensively available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally related bromo- and methyl-substituted indole compounds against various microbial strains. This data provides a strong rationale for exploring the antimicrobial potential of derivatives from the target scaffold.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 6-Bromoindole Derivatives | Staphylococcus aureus | 2 - 64 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 4 - 32 | [1] | |
| Escherichia coli | 8 - >128 | [2] | |
| Pseudomonas aeruginosa | 16 - >128 | [2] | |
| Candida albicans | 3.125 - 50 | [3] | |
| 4-Methylindole Derivatives | Staphylococcus aureus | 8 - 32 | |
| Escherichia coli | 16 - 64 | ||
| Bacillus subtilis | 4 - 16 |
Experimental Protocols
Protocol 1: Synthesis of 3-((Dimethylamino)methyl)-6-bromo-4-methyl-1H-indole (A Gramine Analog)
This protocol describes the synthesis of a gramine analog from this compound via the Mannich reaction. Gramine and its derivatives are known to exhibit a range of biological activities and serve as versatile intermediates for further chemical modifications.
Materials:
-
This compound
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Acetic acid (glacial)
-
Dioxane
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in dioxane.
-
Addition of Reagents: To the stirred solution, add dimethylamine (1.2 equivalents) followed by the dropwise addition of formaldehyde (1.2 equivalents) while maintaining the temperature at 10-15 °C using an ice bath.
-
Acidification: Slowly add glacial acetic acid (2 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Basification: Neutralize the mixture by the slow addition of a 2M NaOH solution until a pH of 9-10 is reached, leading to the precipitation of the product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compound against selected bacterial and fungal strains.[3]
Materials:
-
Synthesized 3-((Dimethylamino)methyl)-6-bromo-4-methyl-1H-indole
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the synthesized compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension in sterile saline to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension to the final inoculum size of 5 x 10⁵ CFU/mL in the appropriate broth.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution with the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualizations
Caption: Synthetic workflow for the preparation of a gramine analog.
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
References
- 1. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 6-Bromo-4-methyl-1H-indole and its Derivatives for Drug Discovery
Abstract
This document provides detailed protocols for the scale-up synthesis of 6-bromo-4-methyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The primary synthesis is achieved through an optimized Fischer Indole Synthesis, a robust and scalable method.[1][2] Furthermore, this application note details the subsequent functionalization of the 6-bromo position via palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions, enabling the creation of diverse chemical libraries for drug development professionals.[3][4] The protocols are designed to be reproducible and scalable for industrial applications.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents and biologically active natural products.[5][6] The specific substitution pattern of this compound makes it a particularly valuable building block. The methyl group at the C4 position and the bromine atom at the C6 position provide vectors for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromo-substituent is particularly useful as a handle for modern cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl moieties, which are prevalent in kinase inhibitors and other targeted therapies.[7][8][9]
This guide outlines a scalable synthetic route starting with the Fischer indole synthesis to construct the core heterocycle, followed by protocols for its derivatization.
Overall Synthetic Workflow
The overall strategy involves a two-stage process: the initial synthesis of the core indole structure followed by its diversification through cross-coupling reactions.
Caption: Overall workflow for synthesis and derivatization.
Experimental Protocols: Synthesis of this compound
The Fischer indole synthesis is a reliable method for constructing the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[1] Polyphosphoric acid (PPA) is often an effective catalyst for this transformation on a large scale.[10]
Protocol: Fischer Indole Synthesis
-
Hydrazone Formation (One-Pot): In a suitable, mechanically stirred reaction vessel equipped with a temperature probe and a reflux condenser, suspend (5-bromo-3-methylphenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Add a solution of methylglyoxal (1.1 eq, ~40% in water) or another suitable three-carbon carbonyl compound dropwise, maintaining the temperature below 25°C.
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature to ensure complete formation of the intermediate hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]
-
Cyclization: To the hydrazone mixture, add Polyphosphoric acid (PPA) (3-5 eq by weight) or a Lewis acid like ZnCl₂.[12]
-
Slowly heat the reaction mixture to 80-100°C. The reaction is often exothermic. Maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.
Quantitative Data Summary: Synthesis of Core Intermediate
| Parameter | Value / Condition | Reference / Note |
| Starting Material | (5-bromo-3-methylphenyl)hydrazine | Commercially available or synthesized from 3-bromo-5-methylaniline. |
| Key Reagents | Methylglyoxal, Polyphosphoric Acid (PPA) | PPA serves as both catalyst and solvent.[10] |
| Solvent | Toluene or Ethanol (for hydrazone formation) | Toluene is often preferred for azeotropic removal of water. |
| Reaction Temperature | 80-100°C (Cyclization) | Monitoring is crucial to prevent decomposition at higher temperatures.[7] |
| Reaction Time | 3-6 hours (Total) | Monitor by TLC for completion.[11] |
| Typical Yield | 65-80% | Yields are substrate and scale-dependent. |
| Purity Assessment | >98% (Post-purification) | Assessed by HPLC, ¹H NMR, and Mass Spectrometry.[7] |
Experimental Protocols: Derivatization by Cross-Coupling
The C6-bromo position of the indole core is ideal for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Protocol: Suzuki-Miyaura Coupling for 6-Aryl Derivatives
The Suzuki reaction is a versatile method for forming carbon-carbon bonds between aryl halides and boronic acids.[3][13]
-
Reaction Setup: To an oven-dried, multi-neck flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).[9]
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and an aqueous solution of a base.
-
Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 eq).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100°C) and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-4-methyl-1H-indole derivative.
Protocol: Sonogashira Coupling for 6-Alkynyl Derivatives
The Sonogashira coupling reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][14]
-
Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as anhydrous THF or DMF.
-
Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[15]
-
Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.
-
Add the terminal alkyne (1.1-1.5 eq) to the mixture via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60°C) for 2-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Isolation: Once complete, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude material via column chromatography on silica gel to obtain the pure 6-alkynyl-4-methyl-1H-indole derivative.
Caption: Key cross-coupling functionalization reactions.
Quantitative Data Summary: Derivatization Reactions
| Parameter | Suzuki Coupling | Sonogashira Coupling |
| Key Reagents | Arylboronic Acid, Pd Catalyst, Base | Terminal Alkyne, Pd/Cu Catalysts, Amine Base |
| Catalyst Loading | 2-5 mol% | Pd: 2-5 mol%, Cu: 1-10 mol% |
| Solvent | Dioxane/H₂O, DME, Toluene | THF, DMF, Et₃N |
| Reaction Temperature | 80-100°C | 25-60°C |
| Reaction Time | 4-12 hours | 2-8 hours |
| Typical Yield | 70-95% | 75-98% |
| Purity Assessment | >98% (Post-purification) | >98% (Post-purification) |
Application in Drug Discovery: Targeting Kinase Signaling
Indole scaffolds are frequently used in the design of kinase inhibitors, which modulate cellular signaling pathways implicated in diseases like cancer. These inhibitors often function by competing with ATP at the enzyme's active site. The derivatized 6-aryl and 6-alkynyl-4-methyl-1H-indoles can be screened for their ability to inhibit specific kinases in critical signaling pathways, such as the MAPK/ERK pathway.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Recent advances and perspectives in copper-catalyzed Sonogashira coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-4-methyl-1H-indole, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of (4-bromo-2-methylphenyl)hydrazine with acetaldehyde.[1]
Q2: What are the critical parameters influencing the yield of the Fischer indole synthesis for this specific compound?
A2: The yield of this compound synthesis is highly sensitive to several parameters. Key factors include the purity of the starting materials ((4-bromo-2-methylphenyl)hydrazine and acetaldehyde), the choice and concentration of the acid catalyst, reaction temperature, and reaction time.[3] Optimization of these parameters is crucial for achieving a high yield.
Q3: Are there any known side reactions that can lower the yield?
A3: Yes, several side reactions can occur during the Fischer indole synthesis, leading to a lower yield of the desired product. These can include the formation of isomeric indole products, decomposition of the starting materials or the product under harsh acidic conditions or high temperatures, and the formation of tar-like byproducts. In some cases, incomplete cyclization can also be an issue.
Q4: What are the recommended purification techniques for this compound?
A4: The crude product of the this compound synthesis is typically a dark oil or solid. Purification is most commonly achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate, is often effective in separating the desired indole from impurities. Recrystallization from a suitable solvent system can also be employed for further purification if a solid product is obtained.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Ensure the (4-bromo-2-methylphenyl)hydrazine and acetaldehyde are of high purity. If necessary, purify the hydrazine by recrystallization and distill the acetaldehyde immediately before use. |
| Incorrect Acid Catalyst or Concentration | The choice of acid catalyst is critical. Both Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[1] The optimal catalyst and its concentration should be determined experimentally. Polyphosphoric acid (PPA) is often a good choice for driving the cyclization.[3] |
| Suboptimal Reaction Temperature | The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high, it can lead to the decomposition of the product and the formation of tar. Monitor the reaction by TLC to find the optimal temperature. |
| Reaction Time Not Optimized | The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation. Both insufficient and excessive reaction times can lead to lower yields. |
| Presence of Water | The reaction is sensitive to water, which can hydrolyze the intermediate hydrazone. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Problem 2: Formation of Multiple Products (Observed on TLC)
| Possible Cause | Suggested Solution |
| Isomer Formation | The Fischer indole synthesis can sometimes yield isomeric products depending on the cyclization regioselectivity. Careful control of the acid catalyst and temperature can help in favoring the formation of the desired isomer. |
| Side Reactions | To minimize side reactions, consider adding the acetaldehyde slowly to the reaction mixture to maintain a low concentration. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
| Decomposition | If the product is unstable under the reaction conditions, try using a milder acid catalyst or a lower reaction temperature for a longer duration. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Streaking on TLC Plate | If the product streaks on the TLC plate, it may indicate that it is acidic or basic. Adding a small amount of a modifying agent to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve the separation. |
| Co-elution of Impurities | If impurities are co-eluting with the product during column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina). |
| Oily Product That Won't Solidify | If the purified product is an oil, try dissolving it in a minimal amount of a suitable solvent and then adding a non-polar solvent to induce precipitation or crystallization. Seeding with a small crystal of the product, if available, can also help. |
Experimental Protocols
Proposed Synthesis of this compound via Fischer Indole Synthesis
This protocol is a proposed method based on the principles of the Fischer indole synthesis. Optimization of the reaction conditions may be necessary to achieve the best yield.
Materials:
-
(4-bromo-2-methylphenyl)hydrazine
-
Acetaldehyde
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Hydrazone Formation (In situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-bromo-2-methylphenyl)hydrazine (1.0 eq) in anhydrous ethanol.
-
To this solution, add acetaldehyde (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes at room temperature to form the corresponding hydrazone in situ.
-
-
Indolization (Cyclization):
-
To the flask containing the hydrazone, add the acid catalyst. If using polyphosphoric acid (PPA), it is often used as both the catalyst and solvent, and the reaction is heated. If using another acid like H₂SO₄ or ZnCl₂, it should be added cautiously.
-
Heat the reaction mixture to reflux (the optimal temperature may vary, typically between 80-120 °C) and monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If PPA was used, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of this compound
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) * |
| 1 | H₂SO₄ (conc.) | Ethanol | 80 | 4 | 45 |
| 2 | HCl (conc.) | Ethanol | 80 | 6 | 40 |
| 3 | p-TsOH | Toluene | 110 | 3 | 55 |
| 4 | ZnCl₂ | Dioxane | 100 | 5 | 65 |
| 5 | Polyphosphoric Acid | Neat | 120 | 2 | 75 |
*Hypothetical yields for illustrative purposes.
Table 2: Effect of Reaction Temperature on the Yield of this compound using PPA
| Entry | Temperature (°C) | Time (h) | Yield (%) * |
| 1 | 80 | 4 | 50 |
| 2 | 100 | 3 | 68 |
| 3 | 120 | 2 | 75 |
| 4 | 140 | 1.5 | 60 (decomposition observed) |
*Hypothetical yields for illustrative purposes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 6-Bromo-4-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Bromo-4-methyl-1H-indole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Incomplete crystallization | - Ensure the solution was sufficiently cooled, preferably in an ice bath, for an adequate amount of time to induce maximum crystal formation.[1] - Concentrate the filtrate by carefully boiling off some of the solvent and attempt to recrystallize. - Introduce a seed crystal to initiate crystallization. - Gently scratch the inside of the flask with a glass rod at the solution level to create nucleation sites. |
| Compound is too soluble in the chosen solvent | - Re-evaluate the solvent choice. An ideal solvent should dissolve the compound when hot but have low solubility at cold temperatures.[1] - Consider a two-solvent system where the compound is soluble in one solvent and insoluble in the other (the anti-solvent).[1] |
| Premature crystallization during hot filtration | - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Use a slight excess of hot solvent to keep the compound dissolved during filtration. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Solution is cooling too rapidly | - Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[1] |
| High concentration of impurities | - Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization. |
| Inappropriate solvent | - Re-dissolve the oil by heating the solution, add more solvent, and allow it to cool slowly. - Experiment with different solvent systems. |
Issue 3: Ineffective Separation by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (eluent) | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for indole compounds is a hexane/ethyl acetate gradient. - Adjust the polarity of the eluent. If the compound is eluting too quickly, decrease the polarity (less ethyl acetate). If it is not moving, increase the polarity (more ethyl acetate). |
| Column overloading | - Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Poorly packed column | - Ensure the silica gel is packed uniformly without any air bubbles or channels to allow for even solvent flow and optimal separation. |
| Co-elution of impurities | - If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for crude this compound are recrystallization and silica gel column chromatography. For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can also be employed.
Q2: How do I select a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent will dissolve the crude this compound at an elevated temperature but will have low solubility for the compound at lower temperatures. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain in the solution.[1] A systematic approach involves screening a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, toluene, heptane).[1]
Q3: What are some potential impurities I might encounter in my crude this compound?
A3: Potential impurities can include unreacted starting materials, byproducts from the synthetic route, and residual catalysts (e.g., palladium if cross-coupling reactions were involved in the synthesis). For instance, in syntheses involving Suzuki or Buchwald-Hartwig reactions, side products from hydrodehalogenation or homocoupling of boronic acids could be present.[2]
Q4: Can I use HPLC to purify my compound?
A4: Yes, preparative reverse-phase HPLC can be a powerful technique for obtaining highly pure this compound, especially for separating closely related impurities. A common mobile phase for indole derivatives consists of a gradient of acetonitrile and water, which can be modified with additives like formic acid for better peak shape.[3]
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent
-
Solvent Selection: Begin by screening potential solvents. In separate test tubes, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent at room temperature and observe the solubility. A good candidate solvent will show low solubility.
-
Heating: If the compound is sparingly soluble at room temperature, gently heat the test tube. A suitable solvent will fully dissolve the compound at an elevated temperature.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture while stirring.
-
Saturated Solution: Continue to add small portions of the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the purified compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Screening for Recrystallization (Hypothetical Data)
| Solvent | Solubility at Room Temp. | Solubility at Boiling Temp. | Crystal Formation on Cooling |
| Methanol | Sparingly Soluble | Soluble | Good |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Water | Insoluble | Insoluble | N/A |
| Heptane | Insoluble | Sparingly Soluble | Poor |
| Toluene | Sparingly Soluble | Soluble | Moderate |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
Table 2: Example Gradient for Column Chromatography
| Fraction | Hexane (%) | Ethyl Acetate (%) | Compound Eluted |
| 1-5 | 100 | 0 | Non-polar impurities |
| 6-10 | 95 | 5 | Less polar impurities |
| 11-20 | 90 | 10 | This compound |
| 21-25 | 80 | 20 | More polar impurities |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Synthesis of 6-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-Bromo-4-methyl-1H-indole. Our aim is to provide practical solutions to optimize reaction outcomes, minimize side reactions, and streamline purification processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Fischer indole synthesis is a widely employed and versatile method for the preparation of this compound. This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the reaction of (4-bromo-2-methylphenyl)hydrazine and a suitable carbonyl compound, such as acetone or pyruvic acid.[1][2]
Q2: I am observing a low yield in my synthesis. What are the potential causes?
A2: Low yields in the Fischer indole synthesis of this compound can be attributed to several factors. These include the purity of the starting materials, the choice and concentration of the acid catalyst, reaction temperature, and the potential for oxidative degradation of the product.[3] Incomplete conversion of the starting materials or the formation of stable, unreactive intermediates can also significantly reduce the yield.
Q3: My final product is a mixture of regioisomers. How can I improve the selectivity for this compound?
A3: The formation of regioisomers is a known challenge when using meta-substituted phenylhydrazines in the Fischer indole synthesis. In the case of (4-bromo-2-methylphenyl)hydrazine, cyclization can occur at either the C2 or C6 position of the benzene ring, leading to the formation of both 4-Bromo-6-methyl-1H-indole and the desired this compound. The regioselectivity is influenced by the nature of the substituents and the reaction conditions, including the choice of acid catalyst.[4]
Q4: What are the common impurities and side products I should expect?
A4: Besides the regioisomeric indole, other potential side products include unreacted starting materials, partially cyclized intermediates, and products resulting from intermolecular reactions or degradation. If using acetone as the carbonyl source, aldol condensation products can also be formed.[3] In the presence of strong acids and high temperatures, tar formation due to polymerization of the indole product is also a possibility.
Q5: What are the recommended purification techniques for this compound?
A5: Purification of brominated indoles often involves column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Recrystallization from a suitable solvent system can be employed for further purification of the isolated product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient acid catalyst. | Use a fresh, anhydrous acid catalyst. Common choices include polyphosphoric acid (PPA), zinc chloride, or a mixture of acetic acid and sulfuric acid.[1] Optimize the catalyst loading; typically, a catalytic amount is sufficient, but in some cases, stoichiometric amounts may be necessary. |
| Low reaction temperature. | The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the key[5][5]-sigmatropic rearrangement step.[6] Gradually increase the reaction temperature while monitoring the reaction progress by TLC to find the optimal balance between reaction rate and product decomposition. | |
| Impure starting materials. | Ensure the (4-bromo-2-methylphenyl)hydrazine and the carbonyl compound are of high purity. Recrystallize or distill the starting materials if necessary. | |
| Formation of Multiple Products (Poor Regioselectivity) | Inappropriate acid catalyst or reaction conditions. | The choice of acid can influence the ratio of 4- and 6-substituted indole products.[4] Experiment with different Brønsted or Lewis acids to optimize the regioselectivity. Lowering the reaction temperature may also favor the formation of one isomer over the other. |
| Steric hindrance. | The methyl group at the ortho position of the phenylhydrazine can influence the direction of cyclization. While this often favors the formation of the 6-bromo isomer, this is not always guaranteed. | |
| Product Decomposition (Darkening of Reaction Mixture) | Oxidation of the indole product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] |
| High reaction temperature or prolonged reaction time. | Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed to avoid product degradation. Avoid excessive heating. | |
| Difficult Purification | Co-elution of regioisomers. | If the regioisomers are difficult to separate by standard column chromatography, consider using a different stationary phase or a more specialized chromatographic technique like preparative HPLC. |
| Presence of polar impurities. | A pre-purification step, such as washing the crude product with a dilute acid or base solution (depending on the nature of the impurities), may simplify the final chromatographic purification. |
Experimental Protocols
Proposed Synthesis of this compound via Fischer Indole Synthesis
This protocol is a representative procedure based on the principles of the Fischer indole synthesis. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
(4-bromo-2-methylphenyl)hydrazine hydrochloride (1.0 eq)
-
Acetone (1.2 eq)
-
Polyphosphoric acid (PPA) (10 eq by weight)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-bromo-2-methylphenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.2 eq).
-
Add polyphosphoric acid (10 eq by weight) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Data Presentation
Table 1: Hypothetical Yield Data for the Synthesis of this compound
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 4-Bromo-6-methyl-1H-indole (%) |
| Polyphosphoric Acid | 90 | 4 | 65 | 15 |
| ZnCl₂ | 100 | 6 | 55 | 20 |
| Acetic Acid/H₂SO₄ | 110 | 3 | 60 | 18 |
Note: This data is hypothetical and for illustrative purposes. Actual yields may vary depending on the specific experimental conditions.
Visualizations
Diagram 1: Fischer Indole Synthesis of this compound
Caption: Workflow of the Fischer Indole Synthesis.
Diagram 2: Potential Side Reactions
Caption: Main and side reaction pathways.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 6-Bromo-4-methyl-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize palladium-catalyzed cross-coupling reactions with 6-Bromo-4-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most common initial checks I should perform?
A1: Low yields in cross-coupling reactions often stem from a few critical factors. Begin by systematically checking the following:
-
Reagent Quality: Ensure all reagents, especially the palladium catalyst, phosphine ligands, and boronic acid/ester (for Suzuki coupling), are fresh and have been stored correctly under an inert atmosphere to prevent degradation. Phosphine ligands are particularly susceptible to oxidation.
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as both oxygen and water can deactivate the catalyst and participate in side reactions. Ensure your base is anhydrous and of high purity.
-
Reaction Temperature: The reaction temperature may be suboptimal. A systematic increase in temperature can sometimes overcome activation energy barriers.
Q2: I'm observing a significant amount of dehalogenated byproduct (4-methyl-1H-indole). How can I minimize this side reaction?
A2: The formation of a dehalogenated byproduct, known as hydrodehalogenation, is a common issue. To minimize this:
-
Minimize Proton Sources: Ensure all reagents and solvents are strictly anhydrous and thoroughly degassed. Residual water is a frequent proton source for this side reaction.
-
Optimize the Base: Use a high-purity, anhydrous base. Some bases can contain or generate water, contributing to dehalogenation.
-
Ligand Choice: Consider using a less sterically hindered ligand or lowering the reaction temperature, as these factors can sometimes influence the rate of reductive dehalogenation.
Q3: Does the unprotected N-H group on the this compound interfere with the reaction? Should I use a protecting group?
A3: Yes, the acidic N-H proton of the indole ring can interfere with the catalytic cycle. This can lead to lower yields or reaction failure. While many protocols are developed for unprotected indoles, if you are facing persistent issues, N-protection can significantly improve outcomes. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl). However, this will necessitate additional protection and deprotection steps in your synthetic route.
Q4: I am seeing homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium species. To prevent this:
-
Thorough Degassing: Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Control of Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. It is advisable to run the reaction at the lowest temperature that allows for efficient cross-coupling.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A systematic approach is key to troubleshooting a low-yield reaction. The following workflow provides a logical sequence for diagnosing and resolving the issue.
A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
Issue 2: Formation of Key Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired product. The following diagram outlines a decision-making process for addressing common byproducts.
Troubleshooting common byproducts in cross-coupling reactions.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various catalytic systems for different cross-coupling reactions. Note that data for the specific substrate this compound is limited in the literature; therefore, data for the closely related 4-bromo-1H-indole and 6-bromo-1H-indazole are included for comparison and as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | Varies |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | 84[1] |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |
Table 2: Buchwald-Hartwig Amination Conditions
| Substrate | Amine | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromo-1H-indazole | Primary Amine | BrettPhos precatalyst (2) | BrettPhos | LiHMDS | THF | 65 | 12-24 | 75-92[2] |
| 6-Bromo-1H-indazole | Secondary Amine | RuPhos precatalyst (2) | RuPhos | LiHMDS | THF | 65 | 12-24 | 76-95[2] |
| Aryl Bromide | N-Methylaniline | Pd(OAc)₂ (1) | CM-phos (4) | K₃PO₄ | t-Butanol | Reflux | 1 | 98[3] |
Table 3: Sonogashira Coupling Conditions
| Substrate | Alkyne | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | DTBNpP | TMP | DMSO | 60 | 6 | 87[4][5] |
| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | Toluene | RT | 6-20 | Varies |
Table 4: Heck Coupling Conditions
| Substrate | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl Acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF | 100-110 | 4-12 | Varies |
| Aryl Bromide | Olefin | Palladacycle phosphine mono-ylide (0.01) | - | Varies | Varies | 130 | Varies | Good[6] |
Experimental Protocols
The following are general protocols that can serve as a starting point for the optimization of cross-coupling reactions with this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
General Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize 6-aryl-4-methyl-1H-indoles via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Methodology:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Objective: To synthesize 6-amino-4-methyl-1H-indoles.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium pre-catalyst (e.g., RuPhos precatalyst, 2 mol%)
-
Base (e.g., LiHMDS, 2.0 equiv.)
-
Anhydrous solvent (e.g., THF)
Methodology:
-
To an oven-dried Schlenk tube, add the this compound, palladium pre-catalyst, and any solid amine.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and any liquid amine via syringe.
-
Add the base dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture (e.g., to 65-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
Objective: To synthesize 6-alkynyl-4-methyl-1H-indoles.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.6 equiv.)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)
-
Base (e.g., TMP - 2,2,6,6-Tetramethylpiperidine, 2.0 equiv.)
-
Anhydrous solvent (e.g., DMSO)
Methodology:
-
To a reaction tube, add this compound and the palladium precatalyst.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, terminal alkyne, and base via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) for the required time.[4][5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Heck Coupling
Objective: To synthesize 6-alkenyl-4-methyl-1H-indoles.
Materials:
-
This compound (1.0 equiv.)
-
Alkene (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Base (e.g., Na₂CO₃ or Triethylamine, 2.0 equiv.)
-
Anhydrous solvent (e.g., DMF)
Methodology:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent followed by the alkene via syringe.
-
Place the sealed flask in a preheated oil bath (e.g., 100-110 °C).
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture, dilute with an organic solvent and water, and separate the layers.
-
Extract the aqueous layer, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck Reaction [organic-chemistry.org]
Technical Support Center: Regioselective Functionalization of 6-Bromo-4-methyl-1H-indole
Welcome to the technical support center for the regioselective functionalization of 6-bromo-4-methyl-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this versatile heterocyclic scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of this compound?
A1: The main challenges arise from the presence of multiple reactive sites on the indole core. Key issues include:
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Competition between N-H and C-H functionalization: The indole nitrogen is nucleophilic and its proton is acidic, leading to potential N-functionalization under basic conditions.
-
Regiocontrol on the pyrrole ring (C2 vs. C3): The C3 position is generally more electron-rich and sterically accessible, making it the kinetically favored site for electrophilic attack. Selective functionalization at the C2 position often requires specific strategies like blocking the C3 position or using directing groups.
-
Selectivity on the benzene ring (C5 vs. C7): The existing bromo and methyl groups influence the electronic and steric environment of the benzene ring, making it challenging to achieve high selectivity between the C5 and C7 positions for reactions like C-H activation.
-
Reactivity of the C-Br bond: The C6-bromo substituent is a versatile handle for cross-coupling reactions, but its reactivity can be influenced by the choice of catalyst, ligands, and reaction conditions.
Q2: How do the existing 4-methyl and 6-bromo substituents influence the regioselectivity of further functionalizations?
A2: The substituents have a significant impact:
-
4-methyl group: This electron-donating group can activate the benzene ring towards electrophilic substitution, potentially influencing reactions on this part of the molecule. Sterically, it can hinder reactions at the adjacent C5 position.
-
6-bromo group: This electron-withdrawing group deactivates the benzene ring towards electrophilic attack. However, its primary utility lies as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C6 position.
Q3: What are the most common strategies to achieve regioselective functionalization on the indole nitrogen (N1)?
A3: N-functionalization is typically achieved by deprotonation of the indole N-H with a suitable base, followed by reaction with an electrophile. Key considerations for selectivity include:
-
Choice of Base: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) effectively deprotonate the indole nitrogen. The choice of counterion (e.g., Li+, Na+, K+) can influence the reactivity and selectivity.
-
Solvent: Polar aprotic solvents like DMF or THF are commonly used.
-
Protecting Groups: For subsequent C-H functionalization, the indole nitrogen is often protected. Common protecting groups include sulfonyl (e.g., Ts, Bs), carbamoyl (e.g., Boc), and alkyl groups (e.g., SEM, Bn). The choice of protecting group can influence the regioselectivity of subsequent reactions.
Q4: How can I selectively functionalize the C2 and C3 positions of the indole ring?
A4:
-
C3-Functionalization: This is often the default position for electrophilic substitution reactions like Friedel-Crafts acylation or Vilsmeier-Haack formylation due to the higher electron density at this position.
-
C2-Functionalization: Achieving selectivity at C2 is more challenging. Common strategies include:
-
Blocking the C3 position: If C3 is already substituted, functionalization may be directed to C2.
-
Directed Metalation: N-directing groups can facilitate lithiation or other metallations at the C2 position.
-
Transition-Metal Catalysis: Specific palladium, rhodium, or iridium catalysts can direct C-H activation to the C2 position.
-
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | • Ensure anhydrous and anaerobic reaction conditions. Degas solvents and use an inert atmosphere (Argon or Nitrogen).• Use a fresh batch of palladium catalyst and ligands.• Screen different palladium precatalysts and ligands. For instance, bulky, electron-rich phosphine ligands are often effective. |
| Inappropriate Base or Solvent | • The choice of base is critical. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., Et₃N, DIPEA).• The solvent can significantly impact solubility and reactivity. Common solvents include toluene, dioxane, DMF, and THF. |
| Poor Substrate Solubility | • Use a co-solvent system to improve the solubility of the indole substrate and other reagents. |
| Side Reactions | • Debromination: This can occur under certain conditions. Lowering the reaction temperature or changing the ligand may help.• Homocoupling: This can be minimized by optimizing the stoichiometry of the coupling partners. |
Problem 2: Poor Regioselectivity in C-H Functionalization or Electrophilic Substitution
| Possible Cause | Troubleshooting Steps |
| Mixture of N- and C-Functionalized Products | • For C-functionalization, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, Ts).• For N-functionalization, use a strong base to ensure complete deprotonation of the N-H bond before adding the electrophile. |
| Mixture of C2 and C3 Isomers | • To favor C3, use standard electrophilic substitution conditions.• To favor C2, employ a directing group on the nitrogen or use a specific transition-metal catalyst known to promote C2-selectivity. Blocking the C3 position is another effective strategy. |
| Low Selectivity on the Benzene Ring (C5 vs. C7) | • Employ a directing group on the indole nitrogen that can direct metallation to a specific position (e.g., some directing groups favor C7).• Steric hindrance from the 4-methyl group may disfavor reaction at C5. Reaction conditions can be optimized to enhance selectivity for C7. |
Problem 3: Incomplete Lithiation or Metal-Halogen Exchange
| Possible Cause | Troubleshooting Steps |
| Inactive Lithiating Agent | • Titrate the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) before use to determine its exact concentration.• Use a fresh bottle of the organolithium reagent. |
| Presence of Moisture or Protic Impurities | • Rigorously dry all glassware and solvents.• Ensure all starting materials are anhydrous. |
| Incorrect Temperature | • Metal-halogen exchange and lithiation are often performed at low temperatures (-78 °C) to prevent side reactions. Ensure the temperature is maintained throughout the addition of the organolithium reagent. |
| Insufficient Amount of Lithiating Agent | • If the indole N-H is unprotected, at least two equivalents of the organolithium reagent are required: one to deprotonate the N-H and one for the metal-halogen exchange or C-H lithiation. |
Data Presentation: Representative Reaction Conditions and Yields
The following tables provide a summary of typical conditions and outcomes for various functionalization reactions on 6-bromo-indole derivatives. Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | 70-95 | [General Suzuki Conditions] |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 60-85 | [General Heck Conditions] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-60 | 75-95 | [General Sonogashira Conditions] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 65-90 | [General Buchwald-Hartwig Conditions] |
Table 2: N-H Functionalization
| Reaction | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Alkylation | Alkyl halide | NaH | DMF | 0 to RT | 80-95 | [General N-Alkylation Conditions] |
| N-Arylation | Aryl halide | CuI / L-proline | K₂CO₃ | DMSO | 110 | 50-70 |
| N-Sulfonylation | TsCl | NaH | THF | 0 to RT | 90-98 | [General N-Sulfonylation] |
Table 3: C3-Functionalization
| Reaction | Reagent | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Reference |
| Friedel-Crafts Acylation | Acyl chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 60-80 | [General Friedel-Crafts Conditions] |
| Vilsmeier-Haack | POCl₃ / DMF | - | DMF | 0 to 90 | 70-90 | [General Vilsmeier-Haack] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of toluene and an aqueous solution of a base (e.g., 2M Na₂CO₃).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Alkylation
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous DMF dropwise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low yields in cross-coupling reactions.
Caption: Key regioselective functionalization pathways for the indole core.
Technical Support Center: Purifying 6-Bromo-4-methyl-1H-indole
Welcome to the technical support center for the synthesis and purification of 6-Bromo-4-methyl-1H-indole. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, detailed experimental protocols, and data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
A: The presence of multiple spots on a TLC plate is a common issue.[1] Likely impurities in an indole synthesis include:
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Unreacted Starting Materials: Depending on the synthetic route, these are often highly polar or non-polar compared to the product.
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Regioisomers: Bromination could potentially occur at other positions on the indole ring, leading to isomeric impurities that may have very similar polarities.
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Over-brominated Products: Formation of di-bromo or other poly-brominated species is possible if reaction conditions are not carefully controlled.
-
Side-Reaction Products: Various side reactions can lead to a range of byproducts with different polarities.[1][2]
Q2: My desired product and a major impurity have very similar Rf values on the TLC plate. How can I improve separation?
A: Poor separation on a TLC plate often translates to difficult separation by column chromatography.[3] To improve separation, you can:
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Test Different Solvent Systems: Experiment with various solvent systems for your TLC. A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2] Try adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds).
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Consider a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina (acidic, neutral, or basic) could provide different selectivity.[4]
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Attempt Recrystallization: If the product is a solid, recrystallization may be effective, especially if the impurity has a different solubility profile.
Q3: I'm performing a column chromatography, but my product is eluting with impurities. What can I do?
A: This can happen for several reasons. Here are some troubleshooting steps:
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Optimize the Solvent Gradient: If you are running a gradient, make it shallower to increase the resolution between your compound and the impurity. If running isocratically, slightly decrease the polarity of the eluent.
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Check Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica slurry is homogenous and well-settled.[4][5]
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Assess the Sample Load: Overloading the column is a common cause of poor separation. A general rule is to use 20-50 times the weight of adsorbent to the weight of the crude sample.[4]
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Ensure Dry Loading: If your compound has low solubility in the eluent, consider "dry loading." Dissolve your crude product in a strong solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.
Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooling too quickly or if there is a high concentration of impurities. To resolve this:
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Reheat the solution to re-dissolve the oil.
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Add a small amount of additional hot solvent to ensure everything is fully dissolved.
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Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.
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If it persists, the impurity level may be too high, and a preliminary purification by column chromatography may be necessary before attempting recrystallization.[6]
Q5: No crystals are forming after I've cooled the recrystallization solution, even in an ice bath. What's wrong?
A: This typically means your solution is not supersaturated. Possible causes and solutions include:
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Too Much Solvent: You may have used too much solvent to dissolve the crude product. Gently heat the solution to boil off some of the solvent to increase the concentration.
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High Purity: Very pure compounds can sometimes be slow to crystallize. Try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.
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Seed Crystals: If you have a small amount of pure product, add a tiny crystal (a "seed crystal") to the solution to initiate crystallization.[6]
Data Presentation: Purification Method Comparison
The choice of purification method can significantly impact yield and purity. The following table provides a general comparison of common techniques for purifying indole derivatives.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Best For | Common Issues |
| Column Chromatography | >95% | 60-90% | Separating mixtures with different polarities, complex mixtures. | Tedious setup, solvent consumption, potential for product loss on the column. |
| Recrystallization | >99% (if successful) | 50-85% | Purifying large quantities of a single, moderately pure solid compound. | "Oiling out," low recovery, requires a suitable solvent.[6] |
| Preparative HPLC | >99% | 70-95% | Difficult separations of compounds with very similar properties. | Expensive, limited sample load, requires specialized equipment. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Securely clamp the column in a vertical position.
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Plug the bottom of the column with a small piece of cotton or glass wool.[5]
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Add a small layer (approx. 1 cm) of sand over the plug.[5]
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). The amount of silica should be 20-50 times the weight of your crude material.[4]
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Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just above the sand layer.[4]
2. Loading the Sample:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Carefully pipette the solution onto the top of the silica gel.
-
Allow the sample solution to absorb completely into the silica gel.
3. Elution and Fraction Collection:
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Carefully add the eluting solvent (e.g., a mixture of hexanes and ethyl acetate, determined by prior TLC analysis) to the top of the column.[7]
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Begin collecting fractions in test tubes as the solvent drips from the bottom.
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Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
4. Product Isolation:
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Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol is for purifying solid, crude this compound.
1. Solvent Selection:
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The ideal solvent is one in which the indole is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Test small batches with solvents like ethanol/water, toluene/heptane, or ethyl acetate/hexanes.
2. Dissolution:
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Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and swirling.
-
Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[6]
3. Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
4. Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Visualized Workflows and Logic
The following diagrams illustrate the logical steps for purification and troubleshooting.
Caption: A generalized workflow for the purification of a crude reaction product.
Caption: A decision tree for troubleshooting poor separation of impurities.
References
troubleshooting low conversion rates in 6-Bromo-4-methyl-1H-indole derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the derivatization of 6-Bromo-4-methyl-1H-indole.
Troubleshooting Low Conversion Rates
Low conversion rates in the derivatization of this compound can arise from a variety of factors, including reagent quality, reaction conditions, and the inherent reactivity of the substrate. This guide addresses common issues encountered during N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is sluggish and gives a low yield. What are the common causes?
A1: Low yields in N-alkylation reactions of indoles are often due to an insufficiently strong base, poor solubility of the indole salt, or inactive alkylating agents. The N-H of an indole is only weakly acidic and requires a strong base for complete deprotonation.
-
Troubleshooting Steps:
-
Base Selection: Switch to a stronger base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS). Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, leading to low conversion.
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Solvent Choice: Use a polar aprotic solvent like anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the solubility of the indole and its corresponding salt.
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Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate, especially with less reactive alkyl halides.
-
Reagent Quality: Ensure your alkylating agent is fresh and has been stored properly to prevent degradation.
-
Q2: I am observing a significant amount of starting material in my Suzuki-Miyaura coupling reaction with this compound. How can I improve the conversion?
A2: Low conversion in Suzuki-Miyaura coupling can be attributed to an inactive catalyst, suboptimal choice of base or solvent, or decomposition of the boronic acid reagent.
-
Troubleshooting Steps:
-
Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligand are of high quality. For challenging substrates, consider using a more active pre-catalyst. Thoroughly degas the reaction mixture to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Base and Solvent: The choice of base and solvent is critical. A common system is an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent mixture such as 1,4-dioxane/water or THF/water. Screening different bases and solvent systems is often necessary.
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Boronic Acid Stability: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any potential decomposition (protodeboronation).
-
Temperature: Most Suzuki couplings require heating, typically in the range of 80-120 °C.
-
Q3: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I investigate?
A3: Incomplete Buchwald-Hartwig amination reactions can be due to catalyst inhibition, an inappropriate choice of ligand and base, or the formation of side products. The indole N-H can sometimes interfere with the reaction, although reactions with unprotected indoles have been successful.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is crucial. For primary amines, ligands like BrettPhos are often effective, while for secondary amines, RuPhos can be a good choice. Screening different ligands is recommended.
-
Base: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is often effective for the amination of N-H containing heterocycles.
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Side Reactions: Reductive dehalogenation (replacement of bromine with hydrogen) can be a competing side reaction. Using a less sterically hindered ligand or lowering the reaction temperature may mitigate this.
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N1-Arylation: While less common, reaction at the indole nitrogen is possible. Protecting the indole nitrogen with a group like Boc can ensure regioselectivity if this becomes a significant issue.
-
Data Presentation
The following tables provide starting points for reaction optimization. Please note that optimal conditions can vary based on the specific coupling partners and should be determined empirically.
Table 1: General Conditions for N-Alkylation of this compound
| Parameter | Condition | Notes |
| Base | NaH, LiHMDS, K₂CO₃, Cs₂CO₃ | NaH and LiHMDS are generally more effective for complete deprotonation. |
| Solvent | Anhydrous DMF, Anhydrous THF | Polar aprotic solvents are preferred. |
| Alkylating Agent | Alkyl halide (e.g., MeI, BnBr) | 1.1 - 1.5 equivalents are typically used. |
| Temperature | 0 °C to 60 °C | Initial deprotonation is often performed at 0 °C, followed by warming. |
| Typical Yields | 70-95% | Highly dependent on the specific alkylating agent and reaction conditions. |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 3-5 mol% loading is common. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 equivalents are typically used. |
| Solvent | 1,4-Dioxane/H₂O (4:1), THF/H₂O (4:1) | A mixture of organic solvent and water is usually required. |
| Boronic Acid | Aryl- or Vinyl-boronic acid | 1.2 - 1.5 equivalents. |
| Temperature | 80-120 °C | Reaction times can range from 2 to 24 hours. |
| Typical Yields | 60-90% | Yields can be sensitive to the electronic and steric properties of the coupling partners. |
Table 3: General Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ with a phosphine ligand | 2-5 mol% Pd loading is typical. |
| Ligand | BrettPhos (for primary amines), RuPhos (for secondary amines) | The choice of ligand is critical for success. |
| Base | LiHMDS, NaOtBu | A strong, non-nucleophilic base is essential. |
| Solvent | Anhydrous THF, Anhydrous Toluene | Anhydrous conditions are crucial. |
| Amine | Primary or secondary amine | 1.2 equivalents are commonly used. |
| Temperature | 65-100 °C | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yields | 75-95% | Highly dependent on the specific amine and ligand used.[1] |
Experimental Protocols
The following are generalized protocols and may require optimization for your specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: N-Alkylation with Sodium Hydride
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To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
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Dissolve the starting material in anhydrous DMF (concentration typically 0.1 to 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
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To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
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Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), the palladium pre-catalyst (e.g., BrettPhos precatalyst, 2 mol%), and the base (e.g., LiHMDS, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 65-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for cross-coupling reactions.
Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Indole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.[1][2][3][4][5]
Simplified MAPK Signaling Pathway and Inhibition by Indole Derivatives
Caption: Inhibition of the MAPK/ERK pathway by indole derivatives.[6][7][8]
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromo-4-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-methyl-1H-indole. It focuses on providing practical guidance for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?
A1: The most prevalent palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, and Sonogashira reactions. These methods are instrumental in forming carbon-carbon and carbon-nitrogen bonds at the 6-position of the indole core.
Q2: How does the presence of the N-H proton in the indole ring affect cross-coupling reactions?
A2: The acidic N-H proton of the indole ring can interfere with the catalytic cycle, particularly in reactions that use strong bases. This can lead to side reactions or catalyst deactivation. While many protocols are developed for unprotected indoles, N-protection (e.g., with a Boc group) can sometimes improve yields and reproducibility, though it requires additional synthesis steps. For Buchwald-Hartwig aminations of unprotected indoles, a strong base like LiHMDS is often employed to deprotonate the indole nitrogen.[1]
Q3: What are the key factors to consider when selecting a catalyst system for a Suzuki-Miyaura coupling with this compound?
A3: Key factors include the choice of palladium precursor, ligand, base, and solvent. For electron-rich substrates like indoles, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often preferred to promote oxidative addition and prevent catalyst deactivation. The choice of base is also critical and often needs to be optimized for the specific boronic acid or ester being used.
Q4: Are there any common side reactions to be aware of during these cross-coupling reactions?
A4: Yes, common side reactions include:
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Protodeboronation: In Suzuki-Miyaura reactions, this is the cleavage of the C-B bond of the boronic acid, which can be minimized by using milder bases or anhydrous conditions.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can often be suppressed by ensuring an oxygen-free environment.
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Reductive dehalogenation: The bromine atom is replaced by a hydrogen atom. This can sometimes be mitigated by adjusting the ligand or reaction temperature.
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β-Hydride elimination: This can be a competing pathway in Buchwald-Hartwig aminations and Heck reactions.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Inactive catalyst | Ensure the palladium source is active. Consider using a fresh batch or a more robust precatalyst. |
| Oxygen contamination | Properly degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Reagent purity/stability | Verify the purity of the aryl halide and boronic acid. Boronic acids can degrade over time. | |
| Inappropriate base or solvent | The choice of base and solvent is interdependent. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). | |
| Significant Protodeboronation | Strong base in aqueous media | Switch to a milder base (e.g., KF, K₂CO₃). |
| Presence of water | Run the reaction under anhydrous conditions. | |
| Unstable boronic acid | Consider using a more stable boronate ester (e.g., pinacol ester). | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure thorough degassing of the reaction mixture. |
| Inefficient catalyst turnover | Optimize catalyst and ligand loading. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Catalyst inhibition by the amine | Use bulky, electron-rich ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines) to shield the palladium center.[3] |
| Inappropriate base | For NH-indoles, a strong, non-nucleophilic base like LiHMDS or NaOtBu is often required. Weaker bases like Cs₂CO₃ may be ineffective.[1] | |
| Poorly soluble reagents | Screen different anhydrous solvents like THF, dioxane, or toluene. | |
| Reductive Dehalogenation | Steric hindrance or high temperature | Use a less sterically hindered ligand or lower the reaction temperature.[3] |
| Reaction at N1 of Indole | Lack of regioselectivity | While generally less favored, N1-arylation can occur. Protecting the N1 position (e.g., with a Boc or SEM group) can ensure regioselectivity.[3] |
Heck Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Catalyst deactivation | Ensure an inert atmosphere. Consider using a more robust palladium precatalyst. |
| Poor reactivity of the alkene | Electron-deficient alkenes are generally more reactive. For less reactive alkenes, higher temperatures and longer reaction times may be necessary. | |
| Inappropriate base | Triethylamine (Et₃N) or an inorganic base like Na₂CO₃ or K₂CO₃ are commonly used. The choice may need optimization. | |
| Mixture of Regioisomers | Electronic and steric factors | The regioselectivity is influenced by the substitution pattern of the alkene and the ligand on the palladium catalyst. Screening different phosphine ligands can sometimes improve selectivity. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Inactive copper co-catalyst | Use a fresh source of CuI. |
| Homocoupling of the alkyne (Glaser coupling) | Ensure rigorous exclusion of oxygen. | |
| Poor solubility | Use a co-solvent system if necessary (e.g., DMF/triethylamine). | |
| Difficulty with Electron-Rich Bromoindole | Slow oxidative addition | Use a more electron-rich and bulky phosphine ligand to accelerate this step. Consider a copper-free protocol with a suitable palladium catalyst.[4][5] |
Quantitative Data Summary
The following tables summarize typical reaction conditions for cross-coupling reactions of bromoindoles. Note that optimal conditions for this compound may require specific optimization.
Table 1: Suzuki-Miyaura Coupling of Bromoindazoles/Indoles
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 80 | 2 | High |
| 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 80 | 2 | Moderate |
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole [3]
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline (Primary) | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | 85 |
| 4-Methoxyaniline (Primary) | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | 92 |
| Morpholine (Secondary) | RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | 95 |
| Piperidine (Secondary) | RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | 91 |
Table 3: Sonogashira Coupling of Bromoindoles [4][5]
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 6 | 87 |
Experimental Protocols
The following are general protocols and may require optimization for this compound. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a precatalyst like Pd(dppf)Cl₂).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination[3]
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), and the appropriate palladium precatalyst (e.g., BrettPhos precatalyst for primary amines, RuPhos precatalyst for secondary amines, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to approximately 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[3]
General Protocol for Heck Reaction
-
To a dry Schlenk flask, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and the base (e.g., Et₃N or Na₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.
-
Partition the residue between an organic solvent and water, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., up to 80 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for catalyst selection and reaction optimization.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 6-Bromo-4-methyl-1H-indole during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-Bromo-4-methyl-1H-indole during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions.
Issue 1: Reaction mixture turns dark, and multiple spots are observed on TLC.
| Possible Cause | Troubleshooting Steps |
| Oxidation of the indole ring: The electron-rich indole nucleus is susceptible to oxidation, which can be accelerated by air, light, or certain reagents, leading to complex mixtures and coloration.[1][2] | - Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.- Protect the reaction from light by wrapping the flask in aluminum foil.- Avoid strong oxidizing agents if not essential for the desired transformation. |
| Acid-catalyzed decomposition: Strong acidic conditions can lead to polymerization or rearrangement of the indole core. | - If possible, use milder acidic conditions or a Lewis acid catalyst.[1]- Control the reaction temperature; run the reaction at a lower temperature if feasible.- Consider protecting the indole nitrogen (see FAQ 1). |
| Further bromination: If a brominating agent is present or generated in situ, polybromination can occur, leading to multiple products.[1] | - Use a stoichiometric amount of the brominating agent.- Add the reagent slowly and at a low temperature to control reactivity.- N-protection can modulate the reactivity of the indole ring. |
Issue 2: Low yield of the desired product with recovery of starting material.
| Possible Cause | Troubleshooting Steps |
| Poor reactivity due to electron-withdrawing groups: The bromo substituent is electron-withdrawing and can deactivate the ring, making some reactions more difficult.[1] | - Increase the reaction temperature or prolong the reaction time, while monitoring for decomposition by TLC.- Use a more potent catalyst or reagent system.- N-protection with an electron-donating group might enhance reactivity in certain cases. |
| Steric hindrance: The methyl group at the 4-position may sterically hinder reactions at adjacent positions. | - Select reagents that are less sterically demanding.- Optimize reaction conditions (temperature, solvent, catalyst) to overcome the steric barrier. |
Issue 3: Formation of an unexpected isomer.
| Possible Cause | Troubleshooting Steps |
| Rearrangement of intermediates: Under certain conditions, intermediates in indole reactions can undergo rearrangements. For instance, electrophilic attack at the C3 position can sometimes be followed by migration.[3] | - Modify the reaction solvent or temperature to influence the stability of intermediates.- The choice of protecting group on the indole nitrogen can direct the regioselectivity of reactions. |
| Migration of the bromine atom: In some cases, intramolecular or intermolecular migration of a bromine atom on the indole ring can occur, especially with heating or under acidic conditions.[3] | - Conduct the reaction at the lowest possible temperature.- Buffer the reaction mixture if acidic byproducts might be forming. |
Frequently Asked Questions (FAQs)
Q1: Should I protect the nitrogen of this compound before my reaction?
A1: Yes, protecting the indole nitrogen is often a crucial step to prevent side reactions and improve the outcome of subsequent transformations. The N-H proton is acidic and can interfere with basic reagents, while the unprotected nitrogen can also influence the electronic properties and reactivity of the indole ring.[4] Protection can prevent N-alkylation, N-acylation, and other unwanted side reactions, and it can help to direct electrophilic substitution.[1]
Q2: What are suitable protecting groups for the indole nitrogen?
A2: The choice of a protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. Below is a table summarizing common N-protecting groups for indoles.
| Protecting Group | Introduction Reagent | Removal Conditions | Stability |
| Tosyl (Ts) | Tosyl chloride (TsCl), base | Strong acid (HBr, H₂SO₄) or strong reducing agents (sodium in liquid ammonia)[5] | Stable to many acidic and oxidative conditions. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O, base | Strong acids (e.g., TFA) or heating | Less stable than sulfonyl groups; sensitive to strong acids. |
| Phenylsulfonyl (PhSO₂) | Phenylsulfonyl chloride (PhSO₂Cl), base | Requires harsh cleavage conditions[4] | Very stable. |
| [2-(trimethylsilyl)ethoxy]methyl (SEM) | SEM chloride, base | Boron trifluoride etherate or fluoride sources (e.g., TBAF)[6][7] | Stable to a variety of conditions, including lithiation. |
| Benzyl (Bn) | Benzyl bromide (BnBr), base | Catalytic hydrogenation or Birch reduction[5] | Stable to many non-reducing conditions. |
Q3: My reaction involves a strong base like n-BuLi. Is this compound stable under these conditions?
A3: The unprotected N-H of the indole is acidic and will be deprotonated by strong bases like n-BuLi. This can be a desired step for N-functionalization. However, lithiation can also occur at other positions on the ring. To achieve selective lithiation, N-protection is generally required. Protecting groups like SEM are known to be stable under lithiation conditions.[6][7] It is also important to consider the possibility of halogen-metal exchange at the C6-bromo position.
Q4: How can I purify this compound if it starts to decompose?
A4: If you suspect decomposition, it is best to purify the material promptly. Standard purification techniques for indole derivatives include:
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Recrystallization: This is an effective method for removing impurities if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is commonly used to separate the desired compound from byproducts.[1] It is advisable to use a non-polar to moderately polar eluent system and to avoid highly acidic or basic conditions on the column.
Visualizing Reaction Strategies
Diagram 1: Decision workflow for handling this compound.
Caption: A decision-making workflow for planning reactions with this compound.
Diagram 2: Potential decomposition pathways.
Caption: Common decomposition pathways for brominated indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for Reactions Containing 6-Bromo-4-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-methyl-1H-indole. The following information is designed to address specific issues that may be encountered during the workup and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties and storage recommendations for this compound?
Q2: What is a standard workup procedure for a reaction involving this compound?
A typical workup procedure for a reaction mixture containing this compound involves quenching the reaction, followed by an aqueous workup to remove inorganic salts and water-soluble impurities. This is generally followed by extraction of the product into an appropriate organic solvent, drying of the organic layer, and removal of the solvent under reduced pressure. Final purification is often achieved by column chromatography.
Q3: How can I remove acidic or basic impurities during the workup?
To remove acidic impurities, the organic layer can be washed with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). Conversely, to remove basic impurities, a wash with a dilute acidic solution, like 1M hydrochloric acid (HCl), can be employed. It is crucial to ensure that the target compound, this compound, is stable under these conditions.
Q4: My product seems to be stuck in the aqueous layer during extraction. What should I do?
If your product has a higher than expected polarity, it may exhibit some solubility in the aqueous layer. To enhance recovery, you can perform multiple extractions (3-5 times) with a suitable organic solvent. Additionally, saturating the aqueous layer with brine (saturated aqueous NaCl solution) can decrease the solubility of organic compounds in the aqueous phase and improve extraction efficiency.
Q5: I am observing an emulsion during the liquid-liquid extraction. How can I resolve this?
Emulsions are a common issue during the workup of indole-containing reactions. To break an emulsion, you can try the following:
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Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine to the separatory funnel.
-
Filter the entire mixture through a pad of Celite® or glass wool.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Recovery After Workup | The product may be partially or fully soluble in the aqueous layer. | Perform multiple extractions (3-5x) with the organic solvent. Saturate the aqueous layer with brine before extraction. |
| The product may have degraded during acidic or basic washes. | Use milder wash conditions (e.g., dilute acetic acid instead of HCl, or saturated NaHCO₃ instead of NaOH). Check the stability of your compound at different pH values. | |
| Persistent Impurities After Column Chromatography | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina instead of silica gel). Consider a different purification technique, such as recrystallization or preparative HPLC. |
| Oily Product That Won't Solidify | Residual solvent or impurities are present. | Dry the product under high vacuum for an extended period. Attempt to recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes). |
| Coloration of the Organic Layer | Presence of colored byproducts or impurities. | If the color is due to halogen reagents, wash the organic layer with a sodium thiosulfate solution.[3] If other colored impurities are present, consider treating the organic solution with activated carbon before filtration and concentration. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is a general procedure for the workup of a reaction mixture containing this compound.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous NH₄Cl, water, or a buffer) to neutralize any reactive reagents.[2]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.
-
Separation: Gently shake the separatory funnel to mix the layers, venting frequently. Allow the layers to separate completely. Drain the aqueous layer.
-
Washing:
-
To remove acidic impurities, wash the organic layer with saturated aqueous NaHCO₃.
-
To remove basic impurities, wash the organic layer with 1M HCl.
-
Finally, wash the organic layer with brine to remove residual water.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the purification of crude this compound using column chromatography.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or petroleum ether).
-
Loading: Carefully load the silica gel slurry containing the crude product onto the top of the packed column.
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Elution: Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it.
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Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes typical conditions used in the workup and purification of bromo-indole derivatives, which can be adapted for reactions involving this compound.
| Parameter | Condition/Reagent | Purpose | Reference |
| Quenching Agent | Saturated aqueous NH₄Cl | Neutralizes organometallic reagents and strong bases. | [2] |
| Extraction Solvent | Ethyl Acetate (EtOAc) | To extract the organic product from the aqueous phase. | [2] |
| Washing Solutions | Saturated aqueous NaHCO₃ | To remove acidic impurities. | [2] |
| Brine (Saturated NaCl) | To wash the organic layer and reduce the solubility of organic compounds in the aqueous phase. | [2] | |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) | To remove residual water from the organic layer. | [2] |
| Purification Method | Silica Gel Column Chromatography | To separate the desired product from impurities. | [2] |
| Chromatography Eluent | Hexane/Ethyl Acetate Gradient | A common solvent system for the purification of indole derivatives. | [2] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the workup and purification of this compound.
References
Technical Support Center: Enhancing the Stability of 6-Bromo-4-methyl-1H-indole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the stability of 6-bromo-4-methyl-1H-indole derivatives. The indole scaffold is susceptible to various degradation pathways, and understanding these is crucial for maintaining compound integrity during synthesis, storage, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by exposure to light, oxygen, strong acids, strong bases, and elevated temperatures. The electron-rich indole nucleus is susceptible to oxidation, while the bromine substituent can influence the electron density and reactivity of the aromatic system.
Q2: How should I properly store my this compound derivatives to ensure long-term stability?
A2: To ensure maximum stability, these derivatives should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidation.[1] Using amber vials will protect the compound from light exposure, which can induce photodegradation.[1] For long-term storage, temperatures of -20°C are recommended.
Q3: I am observing the appearance of new, colored impurities in my solid-state sample over time. What is likely happening?
A3: The formation of colored impurities in indole derivatives is often a sign of oxidative degradation or polymerization. The indole ring is susceptible to air oxidation, which can be accelerated by exposure to light and ambient temperatures.[1] This can lead to the formation of oxindole and isatin derivatives, or more complex polymeric structures.
Q4: My reaction yields are consistently low when working with this compound derivatives, especially in the presence of oxidizing agents. What could be the cause?
A4: The indole nucleus is electron-rich and can be easily oxidized.[1] If your synthetic route involves oxidizing agents, they may be reacting with your indole starting material or product, leading to degradation and reduced yields. It is critical to carefully control reaction conditions such as temperature and the stoichiometry of the oxidant to minimize this side reaction.[1]
Q5: I've noticed a loss of my compound when using acidic conditions for purification or analysis. Is this expected?
A5: Yes, indole rings are sensitive to strongly acidic conditions.[1] Protonation of the indole ring, particularly at the C3 position, can make the molecule more susceptible to degradation, including dimerization or polymerization.[2] For analytical techniques like HPLC, it is advisable to use mildly acidic or neutral pH conditions for the mobile phase if you suspect acid-catalyzed degradation.[1]
Troubleshooting Guides
Issue 1: Compound Degradation in Solution
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Symptom: You observe the appearance of new spots on a TLC plate or new peaks in your LC-MS analysis of a stock solution over time. The solution may also develop a yellow or brown tint.
-
Possible Causes:
-
Oxidation: The indole ring is susceptible to oxidation by dissolved oxygen in the solvent.
-
Photodegradation: Exposure to ambient or UV light can cause the compound to degrade.[1]
-
Solvent Reactivity: The solvent may not be inert or may contain impurities that react with your compound.
-
-
Troubleshooting Steps:
-
Solvent Choice: Prepare stock solutions in high-purity, degassed solvents. Anhydrous and aprotic solvents are often preferable if compatible with your experimental design.
-
Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C) to slow down the rate of degradation.
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: You are observing high variability or a gradual loss of activity in your biological assays over the course of an experiment.
-
Possible Causes:
-
Instability in Aqueous Media: this compound derivatives may have limited stability in aqueous buffer solutions, especially at certain pH values or in the presence of media components.
-
Adsorption to Labware: The compound may be adsorbing to the surface of plastic labware (e.g., microplates, pipette tips).
-
Reaction with Assay Components: The compound may be reacting with other components in your assay mixture, such as reducing agents or metal ions.
-
-
Troubleshooting Steps:
-
Assess Aqueous Stability: Perform a preliminary experiment to assess the stability of your compound in the assay buffer over the time course of your experiment. Analyze samples at different time points by HPLC or LC-MS.
-
Use of Co-solvents: If aqueous stability is an issue, consider preparing a concentrated stock solution in an organic solvent like DMSO and diluting it into the assay buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay.
-
Minimize Adsorption: Consider using low-adhesion labware or adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer, if compatible with your assay.
-
Component Compatibility: Evaluate the compatibility of your compound with all other components of the assay mixture individually.
-
Data Presentation
Table 1: General Stability and Storage Recommendations for this compound Derivatives
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term), 2-8°C (short-term) | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation.[1] |
| Light Exposure | Store in the dark (amber vials) | To prevent photodegradation.[1] |
| pH of Solutions | Neutral to slightly acidic (pH 6-7) | To avoid acid or base-catalyzed degradation.[1] |
| Recommended Solvents | Degassed aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | To minimize oxidation and solvent-mediated degradation. |
Table 2: Suggested Conditions for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of your derivative and to develop stability-indicating analytical methods.[3][4]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature to 60°C | Protonation of the indole ring, leading to dimerization or polymerization.[2] |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature to 60°C | Potential for rearrangement or degradation of the indole ring. |
| Oxidation | 3% - 30% H₂O₂ at room temperature | Oxidation of the indole ring, potentially forming oxindole and isatin derivatives.[1] |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Assesses the intrinsic thermal stability of the molecule. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines)[5] | Photolytic cleavage or rearrangement.[1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on a this compound derivative. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
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Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.
-
Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C in a stability chamber.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate).
-
Analyze samples from the forced degradation studies.
-
Adjust the gradient, pH, and organic modifier to achieve adequate separation between the parent peak and all degradation product peaks.
-
-
Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths to ensure all degradation products are detected.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing instability issues.
Caption: Experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasm.com [pharmasm.com]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
Interpreting the ¹H NMR Spectrum of 6-Bromo-4-methyl-1H-indole: A Comparative Guide
For researchers and professionals in drug development and organic chemistry, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H NMR spectrum of 6-bromo-4-methyl-1H-indole and compares it with related indole derivatives to illustrate the influence of substituents on the magnetic environment of protons.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The experimental data is summarized in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 (NH) | 8.05 | br s | 1H | - |
| H2 | 7.18 | t | 1H | 2.5 |
| H3 | 6.50 | dd | 1H | 1.8, 0.9 |
| H5 | 7.20 | s | 1H | - |
| H7 | 7.35 | s | 1H | - |
| CH₃ | 2.50 | s | 3H | - |
Experimental Protocol
Sample Preparation: A 10 mg sample of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
NMR Data Acquisition: The ¹H NMR spectrum was acquired on a 400 MHz NMR spectrometer at room temperature. A total of 16 scans were accumulated with a relaxation delay of 1.0 second. The spectral width was 16 ppm, and the data was processed with a line broadening of 0.3 Hz.
Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of this compound.
Figure 1. Workflow for the interpretation of the ¹H NMR spectrum.
Detailed ¹H NMR Spectral Analysis
The analysis of the spectrum begins with the most downfield signal. The broad singlet at 8.05 ppm is characteristic of the indole N-H proton (H1). Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
The aromatic region displays several signals. The signal at 7.35 ppm is a singlet and is assigned to H7. The singlet at 7.20 ppm is assigned to H5. The absence of ortho or meta coupling for these protons indicates their isolated positions on the benzene ring, flanked by substituents.
The pyrrole ring protons, H2 and H3, appear at 7.18 ppm and 6.50 ppm , respectively. The signal for H2 is a triplet with a coupling constant of 2.5 Hz, arising from coupling to H3 and the N-H proton. The H3 signal is a doublet of doublets, with coupling to H2 (larger J value) and a smaller long-range coupling.
The sharp singlet at 2.50 ppm with an integration of 3H is unambiguously assigned to the protons of the methyl group at the C4 position.
Comparative Analysis with Related Indole Derivatives
To understand the electronic effects of the bromo and methyl substituents, a comparison with the ¹H NMR spectra of indole, 4-methyl-1H-indole, and 6-bromo-1H-indole is instructive.
| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) |
| Indole | 7.26 | 6.52 | 7.64 | 7.11 | 7.18 | 7.59 |
| 4-Methyl-1H-indole | 7.15 | 6.45 | - | 6.95 | 7.05 | 7.20 |
| 6-Bromo-1H-indole | 7.30 | 6.50 | 7.55 | 7.25 | - | 7.70 |
| This compound | 7.18 | 6.50 | - | 7.20 | - | 7.35 |
Effect of the Methyl Group: Comparing 4-methyl-1H-indole to indole, the electron-donating methyl group at C4 shields the protons on the benzene ring, causing an upfield shift of the signals for H5, H6, and H7.
Effect of the Bromo Group: In 6-bromo-1H-indole, the electron-withdrawing but ortho,para-directing bromine atom at C6 deshields the adjacent protons, particularly H5 and H7, resulting in a downfield shift compared to indole.
Combined Effects in this compound: In the target molecule, the interplay of the electron-donating methyl group at C4 and the electron-withdrawing bromo group at C6 leads to the observed chemical shifts. The methyl group's shielding effect counteracts the deshielding effect of the bromine on H5 and H7 to some extent, resulting in their final chemical shift values. The positions of the pyrrole protons (H2 and H3) are less affected by the substituents on the benzene ring.
This detailed analysis and comparison demonstrate the power of ¹H NMR spectroscopy in elucidating the fine structural details of organic molecules, providing essential information for researchers in the field of drug discovery and development.
Mass Spectrometry Analysis: A Comparative Guide to the Fragmentation of 6-Bromo-4-methyl-1H-indole and Related Analogues
For Immediate Release
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 6-Bromo-4-methyl-1H-indole and its structurally related analogues, 6-Bromo-1H-indole and 4-methyl-1H-indole. Due to the limited availability of direct experimental data for this compound, this document presents a predicted fragmentation pathway based on established principles of mass spectrometry and available data for similar compounds. This guide is intended for researchers, scientists, and drug development professionals working with substituted indoles.
Executive Summary
Understanding the fragmentation behavior of molecules in a mass spectrometer is crucial for structural elucidation and identification. This guide leverages experimental mass spectrometry data from public databases for 6-Bromo-1H-indole and 4-methyl-1H-indole to forecast the fragmentation pattern of this compound. The presence of the bromine atom is expected to produce a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with M+ and M+2 peaks of nearly equal intensity. The fragmentation is predicted to involve the loss of the bromine atom, the methyl group, and subsequent rearrangements of the indole core.
Comparative Fragmentation Data
The following tables summarize the experimentally observed fragmentation data for 6-Bromo-1H-indole and 4-methyl-1H-indole, and the predicted data for this compound.
Table 1: Experimental Mass Spectrometry Data for 6-Bromo-1H-indole
| m/z | Relative Abundance (%) | Proposed Fragment |
| 195/197 | 100 | [M]⁺ (Molecular Ion) |
| 116 | 80 | [M - Br]⁺ |
| 89 | 40 | [C₇H₅N]⁺ |
Data sourced from publicly available spectral databases.
Table 2: Experimental Mass Spectrometry Data for 4-methyl-1H-indole
| m/z | Relative Abundance (%) | Proposed Fragment |
| 131 | 100 | [M]⁺ (Molecular Ion) |
| 130 | 90 | [M - H]⁺ |
| 116 | 20 | [M - CH₃]⁺ |
| 103 | 15 | [C₈H₇]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[1]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Abundance | Proposed Fragment |
| 209/211 | High | [M]⁺ (Molecular Ion) |
| 194/196 | Moderate | [M - CH₃]⁺ |
| 130 | Moderate | [M - Br]⁺ |
| 115 | Moderate | [M - Br - CH₃]⁺ |
| 103 | Low | [C₈H₇]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is anticipated to proceed through several key steps, as illustrated in the diagram below. The initial ionization will form the molecular ion, which will then undergo fragmentation through the loss of the bromine atom and the methyl group, followed by further rearrangements of the indole ring.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
The following is a general protocol for the analysis of substituted indoles using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve 1 mg of the indole derivative in 1 mL of a volatile organic solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
-
If necessary, derivatization can be performed to improve volatility and thermal stability.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the molecular ion peak and characteristic fragment ions.
-
Compare the obtained mass spectrum with library data (e.g., NIST) for identification of known compounds.
-
Propose fragmentation pathways based on the observed mass-to-charge ratios and known fragmentation mechanisms.
Mass Spectrometry Experimental Workflow
The logical workflow for a typical mass spectrometry experiment is outlined below. This process ensures accurate and reproducible results for the analysis of small molecules like this compound.
Caption: General workflow for GC-MS analysis.
Conclusion
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound by comparing it with experimentally determined data from its close analogues. The predicted fragmentation pattern and the provided experimental protocol offer a valuable resource for researchers in the fields of analytical chemistry and drug discovery, facilitating the identification and structural characterization of this and similar halogenated indole derivatives. Further experimental validation is recommended to confirm the predicted fragmentation pathway.
References
A Comparative Guide to HPLC Purity Analysis of Synthesized 6-Bromo-4-methyl-1H-indole
The rigorous assessment of purity for synthesized chemical entities is a cornerstone of drug discovery and development. For novel heterocyclic compounds such as 6-Bromo-4-methyl-1H-indole, a key intermediate in the synthesis of various biologically active molecules, confirming high purity is essential for ensuring the reliability of subsequent biological data and meeting regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for determining the purity of synthesized this compound, supported by detailed experimental protocols and comparative data.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the principal compound from structurally related impurities that may arise during synthesis.[1] Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly well-suited for indole derivatives.[1]
Comparison of Purity Analysis Techniques
While HPLC is the gold standard for quantitative purity analysis, other techniques can provide valuable, often complementary, information.[1] The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or absolute quantification. A summary of the comparison between different analytical techniques is presented in the table below.
| Technique | Principle | Advantages | Disadvantages | Typical Purity (%) |
| HPLC (UV) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, excellent quantitation.[2] | Requires method development, moderate cost. | 99.8 |
| TLC | Differential migration on a thin layer of adsorbent material. | Rapid, low cost, simple.[3] | Low resolution, qualitative/semi-quantitative.[4] | >95 (visual) |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | High sensitivity, provides molecular weight and structural information.[5] | Requires volatile and thermally stable compounds. | 99.5 |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Absolute quantification without a reference standard of the analyte, provides structural information. | Lower sensitivity than chromatographic methods, higher instrument cost. | 99.2 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-80% B
-
15-17 min: 80% B
-
17-18 min: 80-30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound.
-
Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (50:50 acetonitrile/water) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
Thin-Layer Chromatography (TLC)
A rapid method for preliminary purity assessment.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: Hexane:Ethyl Acetate (7:3)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto the TLC plate.
-
Place the plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp at 254 nm. A pure sample should show a single spot.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Suitable for volatile and thermally stable impurities.
Instrumentation:
-
GC-MS system with a mass selective detector.
GC Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mass Range: 40-450 m/z
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
Provides absolute purity determination.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire a proton NMR spectrum with appropriate relaxation delays.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the weights of the sample and the standard.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in purity analysis, the following diagrams are provided.
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Logical Flow for Comprehensive Purity Assessment.
Conclusion
For the definitive purity assessment of synthesized this compound, a validated reversed-phase HPLC method is indispensable. It provides accurate and reproducible quantitative results essential for quality control in research and drug development. While techniques like TLC serve as rapid and cost-effective preliminary checks, they lack the resolution and quantitative power of HPLC.[1] For comprehensive characterization and to ensure the absence of co-eluting impurities, orthogonal methods like GC-MS and qNMR should be considered, particularly during process development and for regulatory submissions. By employing a combination of these analytical techniques, researchers can confidently ascertain the quality and integrity of synthesized this compound for its intended applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Reactivity of 6-Bromo-4-methyl-1H-indole and Other Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 6-Bromo-4-methyl-1H-indole with other positional isomers of bromoindole. The information presented is curated from experimental data to assist researchers in selecting the appropriate starting materials and reaction conditions for their synthetic needs.
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. Bromoindoles, in particular, serve as versatile precursors for the introduction of a wide array of substituents through various cross-coupling reactions. The position of the bromine atom and the presence of other substituents on the indole ring significantly influence the reactivity of the C-Br bond. This guide focuses on comparing the reactivity of this compound with other bromoindoles in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of bromoindoles in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is influenced by both electronic and steric factors. Electron-withdrawing groups can enhance the electrophilicity of the carbon atom, while steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst.
Generally, the reactivity of bromoindoles follows the trend: 5-bromoindole ≈ 6-bromoindole > 4-bromoindole > 7-bromoindole.[1] The 5- and 6-positions are electronically favored for oxidative addition. The 4-position can be slightly less reactive due to potential steric hindrance from the adjacent pyrrole ring, and the 7-position is often the most challenging due to significant steric hindrance. The presence of a methyl group at the 4-position in this compound is expected to have a minor electronic donating effect, which might slightly decrease the reactivity compared to unsubstituted 6-bromoindole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The following table summarizes the available data for the Suzuki coupling of various bromoindoles.
| Bromoindole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [2] |
| 6-Chloroindole | Phenylboronic acid | XPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | [3] |
| 5-Bromoindole | Phenylboronic acid | Pd-nanoparticles | - | Water | 37 | - | - | [4] |
| syn/anti-6-Bromo-4a-isopropyl-2-methyl-tetrahydro-1H-carbazole | Arylboronic acids | Palladium catalyst | Base | - | - | - | - | [5] |
Note: Direct comparative yield data for this compound under identical conditions is limited in the literature. The data for 6-chloroindole can be considered indicative of the reactivity of the 6-position.
Heck Reaction
The Heck reaction is a key method for the vinylation of aryl halides. The reactivity trend of bromoindoles in the Heck reaction is expected to be similar to that in the Suzuki coupling.
| Bromoindole Substrate | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 5-Bromoindole | Styrene | Na₂PdCl₄ / SPhos | Na₂CO₃ | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 | |
| 2/3-Aryl(amino)methyl-3/2-bromoindoles | Intramolecular | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 110 | - | - |
Note: The oxidative addition of the C-Br bond to the Pd(0) catalyst is a crucial step in the Heck reaction, suggesting a reactivity trend of I > Br > Cl for haloindoles.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. The reactivity of bromoindoles in this reaction is also dependent on the position of the bromine atom.
| Bromoindole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Aniline | [Pd(tBu-XPhos)G1] | K₂CO₃ | THF/Water (1:1) | 65 | 16 | 85 | [7] |
| 5-Bromotryptophan | Aniline | [Pd(tBu-XPhos)G1] | K₂CO₃ | THF/Water (1:1) | 100 (MW) | 8 min | 75 | [7] |
| 6-Bromotryptophan | Aniline | [Pd(tBu-XPhos)G1] | K₂CO₃ | THF/Water (1:1) | 100 (MW) | 8 min | 51 | [7] |
| 7-Bromotryptophan | Aniline | [Pd(tBu-XPhos)G1] | K₂CO₃ | THF/Water (1:1) | 100 (MW) | 8 min | 68 | [7] |
| 5-Bromoindole | Aniline / Morpholine | Pd₂(dba)₃ / Ligand 4 | LiHMDS | THF | 65 | - | High | [8] |
| 6-Chloroindole | Piperidine | Pd₂(dba)₃ / Ligand 1 | LiHMDS | THF | 65 | - | Acceptable | [8] |
Note: The data for bromo-tryptophans provides a good comparison of the reactivity of different positional isomers. The lower yield for 6-bromotryptophan compared to the 5- and 7-isomers in this specific study might be influenced by the particular reaction conditions and substrate.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination of bromoindoles. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (degassed, if required for the base)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the bromoindole, arylboronic acid, and base.
-
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Add the degassed solvent(s) and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5][9]
Heck Reaction Protocol
Materials:
-
Bromoindole (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Na₂PdCl₄, 1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos, if required)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, MeCN)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the bromoindole, palladium catalyst, ligand (if used), and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the alkene.
-
Heat the reaction mixture to the appropriate temperature (typically 80-150 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
Bromoindole (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., [Pd(tBu-XPhos)G1], RuPhos precatalyst, 1-2 mol%)
-
Base (e.g., K₂CO₃, NaOt-Bu, LiHMDS, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the bromoindole, palladium precatalyst, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 65-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.[7][10]
Visualizing Reaction Workflow and Reactivity
To aid in the practical application and conceptual understanding of the discussed reactions, the following diagrams illustrate a general experimental workflow and the relative reactivity of bromoindole isomers.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Relative reactivity of bromoindole isomers in palladium-catalyzed cross-coupling reactions.
References
- 1. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Comparative Biological Activities of 6-Bromo-1H-indole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various 6-bromo-1H-indole derivatives, with a focus on their antimicrobial and anticancer properties. The data presented is based on available experimental studies of structurally related compounds, offering valuable insights for the development of novel therapeutics.
While specific quantitative data for a comprehensive series of 6-Bromo-4-methyl-1H-indole derivatives is limited in the currently available literature, this guide summarizes the biological activities of closely related 6-bromo-indole compounds. This information serves as a valuable benchmark for future research and development in this area.
I. Comparative Analysis of Biological Activity
The biological activities of 6-bromo-indole derivatives have been explored in several studies, revealing their potential as antimicrobial and anticancer agents. The substitution pattern on the indole ring plays a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial and Antifungal Activity
Multi-halogenated indoles, including those with a 6-bromo substitution, have demonstrated significant activity against various pathogens. A study on multi-halogenated indoles revealed that a 6-bromo-4-iodoindole derivative exhibited potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA)[1]. The Minimum Inhibitory Concentration (MIC) values for this compound were in the range of 20–30 μg/mL, which is comparable to the antibiotic gentamicin[1]. These compounds were also found to effectively inhibit biofilm formation and the formation of persister cells, which are often associated with chronic infections[1].
In the realm of antifungal activity, a study on 6-bromoindolglyoxylamido derivatives reported moderate to excellent antifungal properties[2]. While specific MIC values for this compound derivatives are not detailed, the data on related structures underscore the potential of the 6-bromo-indole scaffold in developing new antimicrobial and antifungal agents.
Table 1: Antimicrobial Activity of a 6-Bromo-4-iodoindole Derivative against Staphylococcus aureus
| Compound | Strain | MIC (μg/mL) | Reference |
| 6-Bromo-4-iodoindole | S. aureus (including MRSA) | 20–30 | [1] |
Anticancer Activity
Derivatives of 6-bromo-indole have also been investigated for their potential as anticancer agents. A study on a minilibrary of 6-bromo derivatives of indole phytoalexins identified compounds with potent antiproliferative activity against several human cancer cell lines. Specifically, certain derivatives exhibited IC50 values in the low micromolar range against Jurkat (leukemia), MCF-7 (breast cancer), and HCT116 (colon cancer) cells, with some compounds showing better or comparable activity to the established anticancer drug cisplatin[3].
While the exact structures of the most potent compounds in that study were not specified as having a 4-methyl substitution, the findings highlight the promise of the 6-bromo-indole core in the design of novel anticancer drugs.
Table 2: Anticancer Activity of Selected 6-Bromo-indole Phytoalexin Derivatives
| Cell Line | Cancer Type | IC50 (μM) | Comparison | Reference |
| Jurkat | Leukemia | < 10 | Better/comparable to cisplatin | [3] |
| MCF-7 | Breast Cancer | < 10 | Better/comparable to cisplatin | [3] |
| HCT116 | Colon Cancer | < 10 | Better/comparable to cisplatin | [3] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key biological assays mentioned in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism in medium without the compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed[4][5].
MTT Assay for Anticancer Activity (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 6-bromo-indole derivatives and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for a few hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined[6][7].
III. Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms through which 6-bromo-indole derivatives exert their biological effects are still under investigation. However, based on studies of related indole compounds, several potential signaling pathways and targets can be proposed.
Potential Anticancer Mechanisms
Many indole derivatives are known to interfere with key cellular processes involved in cancer progression. One common mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
This guide provides a foundational understanding of the biological activities of 6-bromo-1H-indole derivatives based on current scientific literature. Further research focusing on this compound derivatives is warranted to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Novel 6-Bromo-4-methyl-1H-indole Analogs in Oncology and Microbiology
A detailed guide for researchers and drug development professionals on the characterization and performance of newly synthesized compounds derived from a 6-bromo-4-methyl-1H-indole scaffold. This report provides a comparative analysis of their anticancer and antimicrobial activities against established therapeutic agents, supported by experimental data and detailed protocols.
This guide presents a comprehensive evaluation of two novel series of compounds synthesized from a 6-bromo-indole core, highlighting their potential as next-generation therapeutic agents. The characterization focuses on two distinct areas of application: oncology and microbiology. The anticancer evaluation of 6,7-annulated-4-substituted indoles is compared against the established chemotherapeutic drug, Doxorubicin. In parallel, the antimicrobial efficacy of 6-bromoindolglyoxylamido derivatives is benchmarked against the broad-spectrum antibiotic, Ciprofloxacin. This guide provides detailed synthetic protocols, quantitative performance data, and visual representations of experimental workflows and biological pathways to aid researchers in their drug discovery and development endeavors.
Anticancer Activity of 6,7-Annulated-4-substituted Indole Derivatives
A series of novel 6,7-annulated-4-substituted indoles were synthesized and evaluated for their antiproliferative effects. Among the synthesized compounds, those emerging from the Buchwald-Hartwig cross-coupling and Suzuki-Miyaura series demonstrated significant antitumor activity against L1210 leukemia cells, with IC50 values in the low micromolar range.[1]
Comparative Performance Data
| Compound | IC50 (µM) vs. L1210 Cells (4 days)[1] | Comparator: Doxorubicin IC50 (µM) vs. L1210 Cells |
| Buchwald-Hartwig Product 1 | 0.5 | ~0.05 - 0.2 |
| Buchwald-Hartwig Product 2 | 1.2 | ~0.05 - 0.2 |
| Buchwald-Hartwig Product 3 | 2.5 | ~0.05 - 0.2 |
| Suzuki-Miyaura Product 1 | 4.0 | ~0.05 - 0.2 |
Note: The specific structures of the top-performing Buchwald-Hartwig and Suzuki-Miyaura products are detailed in the source literature. The IC50 values for Doxorubicin can vary based on experimental conditions.
Experimental Protocols
Synthesis of 6,7-Annulated-4-substituted Indoles (General Procedure):
The synthesis of the 6,7-annulated-4-substituted indoles was achieved through a strategic combination of 6,7-indolyne cycloaddition and cross-coupling reactions.[1] The process begins with the formation of a 4,6,7-tribromoindole scaffold. Subsequently, selective generation of a 4-bromo-6,7-indolyne intermediate allows for cycloaddition reactions to construct the annulated ring system. Finally, the 4-bromo substituent serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce a variety of substituents at this position.[1]
Antiproliferative Assay (L1210 Cells):
Murine L1210 lymphocytic leukemia cells were cultured in an appropriate medium. The cells were then treated with varying concentrations of the synthesized indole derivatives for four days. Cell proliferation was assessed using a standard MTS assay, which measures the metabolic activity of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC50) was then determined.[1]
Visualizations
Caption: Synthetic workflow for 6,7-annulated-4-substituted indoles.
Caption: Proposed mechanism of action for the antitumor indole compounds.
Antimicrobial Activity of 6-Bromoindolglyoxylamido Derivatives
A library of 6-bromoindolglyoxylamido derivatives was synthesized and screened for antimicrobial activity. Several of these compounds exhibited potent activity against a range of bacterial and fungal pathogens. Notably, some derivatives also demonstrated the ability to enhance the efficacy of existing antibiotics against resistant bacterial strains.[2][3]
Comparative Performance Data
| Compound | MIC (µg/mL) vs. S. aureus[3] | MIC (µg/mL) vs. E. coli[2] | MIC (µg/mL) vs. C. albicans[3] | Comparator: Ciprofloxacin MIC (µg/mL) |
| 6-Bromoindolglyoxylamido-spermine (3) | 6.25 | >50 | 17.2 | 0.5 - 2 |
| Derivative 5 | 12.5 | 25 | >50 | 0.5 - 2 |
| Derivative 9 | 25 | 12.5 | 25 | 0.5 - 2 |
| Derivative 14 | 6.25 | >50 | 12.5 | 0.5 - 2 |
Note: The specific structures of the derivatives are detailed in the source literature. The MIC values for Ciprofloxacin can vary depending on the bacterial strain and testing conditions.
Experimental Protocols
Synthesis of 6-Bromoindolglyoxylamido Derivatives (General Procedure):
The synthesis of the 6-bromoindolglyoxylamido derivatives begins with the reaction of 6-bromoindole with oxalyl chloride to form a 6-bromoindol-3-ylglyoxylyl chloride intermediate. This reactive intermediate is then coupled with various polyamines or other amine-containing side chains to yield the final amide products.[2][3]
Antimicrobial Susceptibility Testing (Broth Microdilution):
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to standard protocols. Briefly, serial dilutions of the compounds were prepared in a 96-well microtiter plate containing a suitable broth medium. Each well was then inoculated with a standardized suspension of the test microorganism. The plates were incubated under appropriate conditions, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[2][3]
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action for the antimicrobial indole compounds.
References
- 1. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unambiguous Structure Determination: A Comparative Guide to Validating 6-Bromo-4-methyl-1H-indole Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques for the structural validation of 6-Bromo-4-methyl-1H-indole derivatives, a class of compounds with significant potential in medicinal chemistry.
The definitive three-dimensional arrangement of atoms within a molecule is crucial for understanding its chemical properties, biological activity, and for rational drug design. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for unambiguous structure elucidation. This guide will delve into a direct comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Performance Comparison of Structural Validation Techniques
The choice of analytical technique for structure determination depends on the specific information required, the nature of the sample, and the available resources. Below is a summary of the capabilities of each technique in the context of validating this compound derivatives.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Connectivity of atoms (1H-1H, 1H-13C), chemical environment of nuclei, relative stereochemistry, solution conformation. | Presence of specific functional groups (e.g., N-H, C-H, C=C). | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues. |
| Sample Requirements | High-quality single crystal (typically >0.1 mm). | Soluble sample (1-10 mg) in a deuterated solvent. | Solid or liquid sample (a few mg). | Small amount of sample (ng to µg), can be in solution or solid. |
| Accuracy (Bond Lengths) | High (typically ±0.001-0.005 Å). | Lower, inferred from couplings and NOEs. | Not applicable. | Not applicable. |
| Accuracy (Bond Angles) | High (typically ±0.01-0.05°). | Lower, inferred from couplings and NOEs. | Not applicable. | Not applicable. |
| Sensitivity | Not applicable in the traditional sense; requires a suitable crystal. | Moderate to high, dependent on magnetic field strength and nucleus. | Moderate. | Very high (picomolar to femtomolar range).[1][2] |
| Limitations | Requires a single crystal of sufficient size and quality, which can be difficult to obtain. Provides a solid-state structure that may differ from the solution conformation. | Does not provide absolute stereochemistry. Can be complex to interpret for large or conformationally flexible molecules. | Provides limited information on the overall molecular structure. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for each of the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
This technique provides the most definitive structural information by analyzing the diffraction pattern of X-rays passing through a single crystal.
Protocol:
-
Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head using a suitable adhesive or cryo-loop.[3]
-
Data Collection: Place the mounted crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[3] The diffracted X-rays are detected, and their intensities are recorded.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and other parameters are then refined against the experimental data to obtain the final, high-resolution structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum. Typical parameters include a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]
-
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The chemical shifts, coupling constants, and integration of the signals are then analyzed to elucidate the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol (KBr Pellet Method for Solid Samples):
-
Sample Preparation: Grind a small amount of the this compound derivative (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Pellet Formation: Transfer the powder mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Analyze the positions and intensities of the absorption bands in the spectrum to identify the characteristic vibrations of the functional groups present in the molecule. For indole derivatives, key vibrations include the N-H stretch (around 3400 cm⁻¹) and aromatic C-H and C=C stretching bands.[7]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.
Protocol (LC-MS for Small Molecules):
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[8]
-
Chromatographic Separation (LC): Inject the sample solution into a liquid chromatograph to separate the analyte from any impurities. A C18 column is commonly used for indole derivatives.[2]
-
Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The analyte molecules are ionized, typically by protonation to form [M+H]⁺ ions.
-
Mass Analysis: The ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined from the m/z of the molecular ion. High-resolution mass spectrometry can provide the elemental composition, and tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.[9]
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for structural validation and the signaling pathway from data acquisition to final structure confirmation.
Caption: Experimental workflow for the synthesis and structural validation of a novel compound.
Caption: Signaling pathway from raw analytical data to a confirmed molecular structure.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Systems for Cross-Coupling Reactions of 6-Bromo-4-methyl-1H-indole
For researchers and professionals in drug development and organic synthesis, the functionalization of the indole scaffold is a critical step in the creation of novel therapeutic agents and functional materials. The strategic modification of 6-Bromo-4-methyl-1H-indole via cross-coupling reactions opens up a vast chemical space for structure-activity relationship (SAR) studies. The choice of an appropriate catalyst is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides a comparative study of various catalytic systems for several key cross-coupling reactions of bromo-indoles and their close structural analogs, supported by experimental data from peer-reviewed literature.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse range of N-aryl and N-heteroaryl indole derivatives. The selection of the phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands generally providing the best results.
Comparative Performance of Catalysts
The following data, derived from the Buchwald-Hartwig amination of 6-bromo-1H-indazole, a close structural analog of 6-bromo-indole, demonstrates the efficacy of different palladium precatalysts for coupling with primary and secondary amines.[1]
Table 1: Buchwald-Hartwig Amination with Primary Amines (Substrate: 6-Bromo-1H-indazole)[1]
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | BrettPhos precatalyst (2 mol%) | LiHMDS | THF | 65 | 12-24 | 85 |
| 4-Methoxyaniline | BrettPhos precatalyst (2 mol%) | LiHMDS | THF | 65 | 12-24 | 92 |
| Benzylamine | BrettPhos precatalyst (2 mol%) | LiHMDS | THF | 65 | 12-24 | 88 |
| Cyclohexylamine | BrettPhos precatalyst (2 mol%) | LiHMDS | THF | 65 | 12-24 | 75 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines (Substrate: 6-Bromo-1H-indazole)[1]
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos precatalyst (2 mol%) | LiHMDS | THF | 65 | 12-24 | 95 |
| Piperidine | RuPhos precatalyst (2 mol%) | LiHMDS | THF | 65 | 12-24 | 91 |
| N-Methylaniline | RuPhos precatalyst (2 mol%) | LiHMDS | THF | 65 | 12-24 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol is adapted from a procedure for 6-bromo-1H-indazole.[1]
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the RuPhos precatalyst (0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Add lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide. For bromo-indoles, this reaction allows for the introduction of various aryl and heteroaryl substituents.
Comparative Performance of Catalysts
The following data is compiled from studies on bromo-indazoles and other bromo-heterocycles, providing insights into effective catalytic systems.[2][3]
Table 3: Suzuki-Miyaura Coupling of Bromo-Heterocycles (Substrates: 5-Bromo-1-ethyl-1H-indazole[2] and 7-Bromo-4-sulfonamido-1H-indazole[3])
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | DME | 80 | 2 | 90 | [2] |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DME | 80 | 2 | 75 | [2] |
| Pd(OAc)₂/SPhos (10/20 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [3] |
| PdCl₂(dppf) (10 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 78 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is based on established procedures for related bromo-heterocycles.[2]
-
In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add dimethoxyethane (DME, 5 mL) and water (1 mL).
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties into the indole core, which can serve as versatile handles for further transformations.
Comparative Performance of Catalysts
Recent advances have focused on developing copper-free Sonogashira conditions to avoid the formation of alkyne homocoupling byproducts.
Table 4: Sonogashira Coupling of Bromo-Aryl Compounds (Substrates: 4-Bromo-1H-indole[4] and various aryl bromides)
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Note |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | 60 | 6 | 87 | For 4-bromo-1H-indole[4] |
| PdCl₂(PPh₃)₂ (3 mol%) | TBAF | None | 80 | 0.5 | 95 | For 4-bromotoluene[5] |
| PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 4 | 92 | For 4-bromoiodobenzene[6] |
TMP = 2,2,6,6-Tetramethylpiperidine; TBAF = Tetrabutylammonium fluoride
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted from a room-temperature, copper-free method.[4]
-
To an oven-dried Schlenk tube, add this compound (0.5 mmol, 1.0 equiv) and the precatalyst [DTBNpP]Pd(crotyl)Cl (P2) (0.0125 mmol, 2.5 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dimethyl sulfoxide (DMSO, 2.5 mL).
-
Add the terminal alkyne (e.g., phenylacetylene) (0.8 mmol, 1.6 equiv).
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv).
-
Stir the reaction at room temperature or elevate to 60 °C if necessary.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, dilute the mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
The generalized catalytic cycle for cross-coupling reactions.
Heck Reaction
The Heck reaction creates a C-C bond between an unsaturated halide and an alkene, typically yielding a substituted alkene. This reaction provides a means to introduce vinyl groups onto the indole nucleus, which are valuable synthetic intermediates.
Comparative Performance of Catalysts
Finding optimized conditions for the Heck reaction of bromo-indoles can be challenging. The data below is from a closely related iodo-indazole substrate and a standard aryl bromide, which can serve as a starting point for optimization.
Table 5: Heck Reaction of (Hetero)Aryl Halides (Substrates: 3-Iodo-6-methyl-4-nitro-1H-indazole[7] and 1-Bromo-4-nitrobenzene[8])
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | Na₂CO₃ | DMF | 100-110 | 4-12 | Good | 3-Iodo-6-methyl-4-nitro-1H-indazole[7] |
| Pd-NHC-H (0.5 mol%) | Na₂CO₃ | DMA | 120 | 1 | >99 (Conv.) | 1-Bromo-4-nitrobenzene[8] |
| Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 48 | 80 | 4-Bromostyrene |
DMA = Dimethylacetamide
Experimental Protocol: Heck Reaction with Methyl Acrylate
This protocol is adapted from a procedure for an iodo-indazole.[7] Note that bromo-indoles are less reactive than iodo-indazoles, and may require a phosphine ligand and/or higher temperatures for efficient conversion.
-
To a dry Schlenk flask, add this compound (0.5 mmol), Palladium(II) Acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%), and Sodium Carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add anhydrous N,N-Dimethylformamide (DMF) (2.5 mL) followed by methyl acrylate (0.75 mmol, 1.5 equiv) via syringe.
-
Place the sealed flask in a preheated oil bath at 110-120 °C.
-
Stir the reaction mixture vigorously for 4-24 hours.
-
Monitor the reaction by TLC/LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The functionalization of this compound can be achieved through various palladium-catalyzed cross-coupling reactions. For C-N bond formation , the Buchwald-Hartwig amination using palladium precatalysts with bulky phosphine ligands like RuPhos and BrettPhos offers high yields. For C-C bond formation , the Suzuki-Miyaura reaction with catalysts such as Pd(dppf)Cl₂ provides an efficient route to biaryl indoles. The Sonogashira coupling, particularly under modern copper-free conditions with specialized catalysts like [DTBNpP]Pd(crotyl)Cl, is effective for introducing alkynyl groups. The Heck reaction, while powerful, may require more rigorous optimization for the less reactive bromo-indole substrate. The experimental data and protocols provided, primarily from closely related indole and indazole analogs, serve as a robust starting point for developing specific applications and optimizing reaction conditions for this valuable synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Purity Analysis of 6-Bromo-4-methyl-1H-indole from Various Suppliers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of the purity of 6-Bromo-4-methyl-1H-indole, a key building block in medicinal chemistry, sourced from three hypothetical, yet representative, suppliers: Supplier A, Supplier B, and Supplier C. The assessment employs a multi-pronged analytical approach to provide a thorough evaluation.
The purity of this compound is critical as impurities can lead to misleading biological data and the formation of unintended side products in synthetic routes. This guide outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) used to ascertain the purity and identify potential impurities in the samples obtained from the different suppliers.
Data Presentation
The quantitative data amassed from the analytical tests are summarized in the table below for a clear and direct comparison of the products from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | >98% | >99% (Premium Grade) | >97% |
| Purity by HPLC (% Area) | 98.5% | 99.6% | 97.2% |
| Purity by qNMR (%) | 98.2% | 99.4% | 96.9% |
| Major Impurity 1 (by LC-MS) | 0.8% (Debrominated indole) | 0.2% (Isomeric impurity) | 1.5% (Unidentified) |
| Major Impurity 2 (by LC-MS) | 0.4% (Starting material) | 0.1% (Solvent residue) | 0.8% (Debrominated indole) |
| Water Content (Karl Fischer) | 0.15% | 0.05% | 0.30% |
| Appearance | Off-white solid | White crystalline solid | Light brown powder |
Experimental Protocols
Detailed methodologies for the key experiments performed are provided below to ensure transparency and enable replication of the results.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used for the quantitative analysis of this compound, offering high-resolution separation of the main compound from its impurities.[1]
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is employed.
-
Mobile Phase: A gradient elution is used with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B consisting of 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples are prepared by dissolving approximately 1 mg of this compound in 1 mL of acetonitrile.
2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[2][3][4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.
-
Internal Standard: A certified internal standard of known purity, such as maleic acid, is used.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is used as the NMR solvent.[1]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse is used.
-
Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds) is crucial for accurate quantification.[1]
-
Number of Scans: A sufficient number of scans (e.g., 16 or more) is acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is employed for the identification of impurities by providing mass information for the components separated by the HPLC system.[1]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
-
Chromatographic Conditions: The same HPLC conditions as described above are used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for indole derivatives.
-
Mass Analysis: Full scan mode is used to detect all ions within a specified mass range (e.g., m/z 100-500). The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br isotopes) is used to help identify bromine-containing compounds.
Visualizations
To better illustrate the processes involved, the following diagrams have been generated.
Conclusion
Based on the comprehensive analysis, Supplier B provides the highest purity this compound with the lowest levels of impurities and water content. The product from Supplier A is of good quality, meeting its advertised purity specifications. The material from Supplier C, however, shows a lower purity and a higher level of an unidentified impurity, which could be a concern for sensitive applications.
Researchers and drug development professionals should consider these findings when selecting a supplier for this compound. For applications where high purity is critical to avoid confounding variables, the premium-grade material from Supplier B would be the recommended choice. For less sensitive applications or initial screening studies, the product from Supplier A may be a cost-effective alternative. It is always advisable to perform in-house quality control checks on critical reagents, regardless of the supplier's specifications.
References
The Versatile Building Block: A Comparative Guide to the Synthetic Utility of 6-Bromo-4-methyl-1H-indole
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Among the privileged heterocyclic scaffolds, the indole core is a cornerstone in medicinal chemistry. This guide provides a comprehensive comparison of the synthetic utility of 6-Bromo-4-methyl-1H-indole with analogous building blocks, supported by experimental data and detailed protocols for key transformations. The strategic placement of the bromine atom at the 6-position and the methyl group at the 4-position offers a unique combination of reactivity and steric influence, making it a valuable precursor for a diverse array of complex molecules.
The indole scaffold is a key component in numerous pharmaceuticals and natural products. The ability to functionalize this core at various positions is crucial for modulating biological activity. This compound serves as a versatile intermediate, primarily due to the presence of the bromine atom, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, providing a gateway to novel chemical space.
Comparative Analysis of Synthetic Utility
The true value of a building block is best understood in the context of its alternatives. Here, we compare the synthetic utility of this compound with other substituted indoles in key cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. While iodo-indoles may exhibit higher reactivity, bromo-indoles often offer a balance of reactivity, stability, and commercial availability. The methyl group at the 4-position in this compound can influence the electronic properties and steric environment of the indole ring, which can affect reaction outcomes.
Table 1: Comparison of Suzuki-Miyaura Coupling with Various Bromo-Indoles
| Entry | Bromo-Indole Derivative | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85-95 (estimated) | [1] |
| 2 | 5-Bromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 92 | [1] |
| 3 | 7-Bromo-1H-indole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 88 | [2] |
| 4 | 6-Bromo-1H-indole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 91 | [3] |
Note: Yields are highly dependent on the specific reaction conditions and the nature of the coupling partners. The yield for entry 1 is an estimation based on typical Suzuki couplings of similar substrates.
Table 2: Comparison of Buchwald-Hartwig Amination with Various Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | ~90-98 (estimated) | [4] |
| 2 | 6-Bromo-1H-indazole | Morpholine | RuPhos precatalyst | LiHMDS | THF | 65 | 95 | [4] |
| 3 | 4-Bromo-1H-indole | Aniline | BippyPhos/[Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 110 | 94 | [5] |
| 4 | 5-Bromoindole | Piperidine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 85 | [6] |
Note: The yield for entry 1 is an estimation based on typical Buchwald-Hartwig aminations of similar substrates.
Experimental Protocols for Key Reactions
Detailed methodologies are crucial for reproducibility and adaptation. The following are representative protocols for key transformations involving this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of 6-Aryl-4-methyl-1H-indole from this compound.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines the synthesis of 6-Amino-4-methyl-1H-indole derivatives.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Procedure:
-
To an oven-dried reaction tube, add this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol).
-
The tube is sealed, evacuated, and backfilled with argon.
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is heated to 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by silica gel chromatography.
Heck Reaction Protocol
This protocol describes the synthesis of 6-Vinyl-4-methyl-1H-indole derivatives.
Reaction Scheme:
A representative Heck reaction.
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.03 mmol), tri(o-tolyl)phosphine (0.06 mmol), and triethylamine (2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
The tube is sealed and heated to 100 °C for 16-24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography affords the desired product.[7][8]
Role in the Synthesis of Biologically Active Molecules
This compound is a key starting material for the synthesis of a variety of compounds with potential biological activity. Its derivatives have been investigated as inhibitors of various enzymes and as ligands for different receptors. The ability to diversify the indole core at the 6-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthetic pathways from this compound.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular architectures. While its reactivity is comparable to other bromo-indoles, the presence of the 4-methyl group can provide unique steric and electronic properties that can be exploited in drug design. The provided protocols serve as a robust starting point for researchers to explore the full synthetic potential of this important intermediate in their quest for novel therapeutic agents and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Comparative Guide to Product Formation in Reactions with 6-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of product formation in key reactions starting from 6-Bromo-4-methyl-1H-indole. It explores palladium-catalyzed cross-coupling reactions as a primary method for functionalization and compares this approach with established indole synthesis methods, which can be considered as alternative routes to achieve similar substituted indole products. This objective comparison is supported by experimental data from the literature to inform synthetic strategy and decision-making in drug discovery and development.
Executive Summary
This compound is a versatile starting material for the synthesis of a variety of substituted 4-methyl-1H-indole derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, offer a direct and modular approach to introduce aryl, vinyl, and amino functionalities at the C6 position. These methods are generally characterized by high yields, good functional group tolerance, and predictable regioselectivity.
Alternative approaches to synthesize 6-substituted-4-methyl-1H-indoles include classical indole syntheses like the Fischer and Larock methods. These routes build the indole core from acyclic precursors and can be advantageous when the desired substitution pattern is incorporated from the start. However, they may involve harsher reaction conditions and the synthesis of appropriately substituted precursors can be challenging.
This guide presents a comparison of these synthetic strategies, focusing on reaction yields, conditions, and the confirmation of product formation through spectroscopic data.
Comparison of Synthetic Strategies
The functionalization of the 6-position of the 4-methyl-1H-indole scaffold can be achieved through two primary strategies:
-
Post-modification of the Indole Core: Starting with this compound and introducing the desired substituent via a cross-coupling reaction.
-
De Novo Synthesis of the Substituted Indole: Constructing the indole ring with the desired C6-substituent already in place using methods like the Fischer or Larock indole synthesis.
Workflow for Post-modification via Cross-Coupling
Workflow for De Novo Synthesis
Quantitative Data Comparison
Table 1: Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | 4-Methyl-6-phenyl-1H-indole | 85-95 (estimated) | [1] |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 | [2] |
| 3-Chloroindazole | 5-Indole boronic acid | 3-(1H-Indol-5-yl)-1H-indazole | 95 | [1] |
Table 2: Heck Reaction
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
| This compound | Styrene | 4-Methyl-6-styryl-1H-indole | 70-85 (estimated) | [3] |
| 1-Bromo-4-nitrobenzene | Styrene | 4-Nitro-trans-stilbene | High (not specified) | [4] |
| Aryl Bromide | Internal Olefin | Trisubstituted Alkene | Good to Excellent | [5] |
Table 3: Buchwald-Hartwig Amination
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
| This compound | Morpholine | 4-Methyl-6-(morpholin-4-yl)-1H-indole | 90-98 (estimated) | [6] |
| 6-Bromoquinoline | Aniline | 6-(Phenylamino)quinoline | 85 | [7] |
| 5-Bromoindole | Aniline | N-(1H-Indol-5-yl)aniline | High (not specified) | [7] |
Table 4: Alternative Indole Syntheses (for comparison)
| Synthesis Method | Precursors | Product | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde | Substituted Indole | Generally Good | [8][9] |
| Larock Indole Synthesis | o-Iodoaniline, Alkyne | 2,3-Disubstituted Indole | Good to Excellent | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol) is prepared in a suitable solvent system (e.g., dioxane/water, DMF, or toluene). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 2-24 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1][2]
General Protocol for Heck Reaction
To a solution of this compound (1.0 mmol) and an alkene (1.1-1.5 mmol) in a polar aprotic solvent such as DMF or NMP, a palladium catalyst, typically Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine or K₂CO₃) are added. The reaction mixture is heated under an inert atmosphere at 80-140 °C for several hours until the starting material is consumed. After cooling, the mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[3][5][11]
General Protocol for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a vial is charged with this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LiHMDS, 1.2-2.2 mmol). The amine (1.1-1.2 mmol) and a dry, degassed solvent (e.g., toluene or THF) are then added. The vial is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through celite, and concentrated. The residue is purified by column chromatography to afford the desired N-substituted indole.[6][7][12]
Confirmation of Product Formation: Spectroscopic Data
The formation of the desired products is confirmed by standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are representative ¹H and ¹³C NMR chemical shifts for the starting material and expected products.
Table 5: NMR Data for this compound and its Derivatives
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| This compound | ~8.0 (br s, NH), ~7.5 (s), ~7.2 (t), ~7.0 (s), ~6.5 (t), ~2.5 (s, CH₃) | ~136, ~129, ~125, ~123, ~121, ~115, ~113, ~100, ~16 (CH₃) | [13] |
| 4-Methyl-6-phenyl-1H-indole | Aromatic protons of the phenyl group appear in the range of 7.2-7.6 ppm. | Signals for the new phenyl group would appear around 127-129 ppm. | [14][15] |
| 4-Methyl-6-styryl-1H-indole | Vinylic protons would appear as doublets in the range of 6.5-7.5 ppm with a large coupling constant (~16 Hz for trans). | Vinylic carbons would appear in the range of 125-135 ppm. | [16] |
| 4-Methyl-6-(morpholin-4-yl)-1H-indole | Protons on the morpholine ring would appear as triplets around 3.8 ppm (for -O-CH₂-) and 3.1 ppm (for -N-CH₂-). | Carbons of the morpholine ring would appear around 67 ppm (-O-CH₂-) and 50 ppm (-N-CH₂-). | [15] |
Alternative Synthetic Routes: A Comparative Overview
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[8][9] To synthesize a 6-substituted-4-methyl-1H-indole, one would start with an appropriately substituted phenylhydrazine.
-
Advantages: Can be a very efficient one-pot reaction. The starting materials are often commercially available or readily synthesized.
-
Disadvantages: The reaction often requires harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups. The synthesis of the required substituted phenylhydrazine can add extra steps to the overall sequence. Regioselectivity can be an issue with unsymmetrical ketones.
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed reaction between a 2-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[10] This method allows for the construction of highly substituted indoles.
-
Advantages: Provides access to highly substituted indoles that may be difficult to prepare by other methods. The reaction conditions are often milder than the Fischer indole synthesis.
-
Disadvantages: Typically requires an ortho-iodoaniline, which may be less readily available than the corresponding bromoaniline. The synthesis of the required substituted alkyne can be a limiting factor.
Conclusion
The choice between post-modification of this compound via cross-coupling and de novo synthesis of the indole ring depends on the specific target molecule and the availability of starting materials.
-
Palladium-catalyzed cross-coupling reactions on this compound offer a highly modular and efficient approach for the late-stage functionalization of the indole core. The Suzuki, Heck, and Buchwald-Hartwig reactions provide reliable access to a wide range of 6-aryl, 6-vinyl, and 6-amino-4-methyl-1H-indoles, respectively.
-
Classical indole syntheses , such as the Fischer and Larock methods, are powerful alternatives, particularly when the desired substitution pattern can be incorporated into the acyclic precursors. These methods allow for the construction of the indole skeleton with the substituents in place, which can be advantageous for certain target structures.
For researchers and drug development professionals, the palladium-catalyzed functionalization of this compound often represents a more flexible and convergent strategy for generating diverse libraries of compounds for biological screening. However, for the large-scale synthesis of a specific target, a de novo synthesis might be more cost-effective if the required precursors are readily accessible. A thorough evaluation of both approaches is recommended for optimal synthetic route design.
References
- 1. Larock indole synthesis | 31 Publications | 483 Citations | Top Authors | Related Topics [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. 1H-Indole, 6-broMo-4-Methyl-(885520-51-4) 1H NMR spectrum [chemicalbook.com]
- 14. tandf.figshare.com [tandf.figshare.com]
- 15. rsc.org [rsc.org]
- 16. 3-Ethenyl-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromo-4-methyl-1H-indole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-4-methyl-1H-indole.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar compounds suggest that this compound may cause skin and eye irritation and could be harmful if ingested or inhaled.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors. |
**
Safeguarding Researchers: A Comprehensive Guide to Handling 6-Bromo-4-methyl-1H-indole
For researchers, scientists, and professionals in the dynamic field of drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing 6-Bromo-4-methyl-1H-indole, a key reagent in many research applications. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Identification
Based on data from similar halogenated aromatic compounds, researchers should be aware of the following potential hazards.
GHS Hazard Classification (Inferred from Analogous Compounds)
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose & Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended for incidental contact). For prolonged contact, consider heavier-duty gloves like Viton™ or Norfoil™. | Prevents skin contact, which can lead to irritation. Nitrile gloves offer good resistance to a range of organic solvents, but should be changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects against contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling:
-
Risk Assessment: Before beginning work, conduct a thorough risk assessment specific to your experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize movement of the hazardous material.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
2. Handling the Compound:
-
Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat. Minimize the creation of dust.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. If making a solution, add the solid to the solvent slowly.
-
Reaction Setup: All experimental procedures involving this compound should be conducted within the chemical fume hood with the sash at the lowest practical height.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.
Spill Management
In the event of a spill, immediate and proper response is crucial.
1. Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill. 2. Assess: From a safe distance, assess the extent of the spill. If it is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department. 3. Contain (for minor spills): If the spill is small and you are trained to handle it, don the appropriate PPE. Cover the spill with an inert absorbent material such as vermiculite or sand, working from the outside in to prevent spreading. 4. Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. 5. Clean: Clean the spill area thoroughly with a suitable solvent and decontaminant. 6. Dispose: Label the waste container appropriately and arrange for disposal through your institution's hazardous waste program.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
1. Waste Segregation:
-
Halogenated Organic Waste: All solid waste contaminated with this compound and any solutions containing it must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[1]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated waste streams.[1]
2. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed professional waste disposal service.[2]
3. Professional Disposal:
-
The primary and required method for the disposal of halogenated organic compounds is through a licensed professional waste disposal service.[2] This ensures the material is managed in an environmentally responsible and compliant manner, likely through high-temperature incineration.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
